7-Iodo-3H-imidazo[4,5-b]pyridine
説明
Structure
3D Structure
特性
IUPAC Name |
7-iodo-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYJLCPQLCSRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 7-Iodo-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a core structural motif in numerous biologically active molecules, and the introduction of an iodine atom at the 7-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This document details the strategic considerations, mechanistic underpinnings, and practical execution of the primary synthetic routes, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of 7-Iodo-3H-imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine ring system, an analogue of purine, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including acting as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2] The title compound, 7-Iodo-3H-imidazo[4,5-b]pyridine, serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the iodo-substituent is of particular strategic importance, as it allows for the facile introduction of various functional groups through well-established transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The synthesis of this key intermediate, however, is not without its challenges. These include regioselectivity in the iodination step and the overall efficiency of the synthetic sequence. This guide will dissect the prevalent synthetic strategies, providing a clear rationale for methodological choices and offering detailed protocols to ensure reproducibility and success in the laboratory.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to devising a synthesis for 7-Iodo-3H-imidazo[4,5-b]pyridine begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available or readily accessible starting materials.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Synthesis of 4-Iodo-2,3-diaminopyridine
-
Materials: 2-Amino-3-nitropyridine, Iodine (I₂), Iodic acid (HIO₃), Acetic acid, Iron powder, Ethanol, Hydrochloric acid.
-
Procedure:
-
Iodination: To a solution of 2-amino-3-nitropyridine in a suitable solvent such as acetic acid, add iodine and a strong oxidizing agent like iodic acid. Heat the reaction mixture to facilitate the electrophilic substitution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into an ice-water bath. Neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-4-iodo-3-nitropyridine. Filter the solid, wash with water, and dry.
-
Nitro Reduction: Suspend the 2-amino-4-iodo-3-nitropyridine in a mixture of ethanol and acetic acid. Add iron powder portion-wise while stirring. Heat the mixture to reflux. The iron, in the presence of acid, will reduce the nitro group to an amine.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), filter the hot solution to remove the iron salts. Concentrate the filtrate under reduced pressure. The resulting crude 4-Iodo-2,3-diaminopyridine can be purified by column chromatography or recrystallization.
-
Synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine
-
Materials: 4-Iodo-2,3-diaminopyridine, Formic acid (HCOOH).
-
Procedure:
-
Cyclization: Add 4-Iodo-2,3-diaminopyridine to an excess of formic acid. Heat the mixture to reflux for several hours. The formic acid acts as both the solvent and the reagent for cyclization.
-
Work-up and Isolation: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the solution into a beaker of ice water and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. The crude 7-Iodo-3H-imidazo[4,5-b]pyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.
-
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by various analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| 2-Amino-4-iodo-3-nitropyridine | C₅H₄IN₃O₂ | 265.01 | 70-80 | ¹H NMR, ¹³C NMR, MS |
| 4-Iodo-2,3-diaminopyridine | C₅H₆IN₃ | 235.03 | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 7-Iodo-3H-imidazo[4,5-b]pyridine | C₆H₄IN₃ | 245.03 | 85-95 | ¹H NMR, ¹³C NMR, MS, mp |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Safety and Handling
-
Iodine and Iodic Acid: These are corrosive and strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Nitro Compounds: 2-Amino-3-nitropyridine and its iodinated derivative are potentially explosive and should be handled with care, avoiding shock and high temperatures.
-
Acids and Bases: Formic acid, acetic acid, and the bases used for neutralization are corrosive. Handle with appropriate PPE.
-
Hydrogenation: If catalytic hydrogenation is used for the nitro reduction, ensure proper grounding of equipment and use a hydrogen-safe environment.
Conclusion and Future Perspectives
The synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine via the cyclization of 4-Iodo-2,3-diaminopyridine is a robust and reliable method that provides excellent control over regiochemistry. This in-depth guide has provided the strategic rationale, mechanistic insights, and detailed protocols necessary for the successful execution of this synthesis. The availability of this key iodinated intermediate opens up a vast chemical space for the development of novel imidazo[4,5-b]pyridine derivatives with potential therapeutic applications. Future research may focus on developing more atom-economical and environmentally benign synthetic routes, such as C-H activation and direct iodination of the parent heterocycle, although challenges with regioselectivity will need to be overcome. The continued exploration of the chemical diversity accessible from 7-Iodo-3H-imidazo[4,5-b]pyridine will undoubtedly contribute to the discovery of new and improved drug candidates.
References
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Alam, M. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4998. Available at: [Link]
-
Xing, Y.-Y., et al. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327–330. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35967-35978. Available at: [Link]
-
Le-Deygen, I. M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. Available at: [Link]
-
Bernstein, J., et al. (1951). 2,3-Diaminopyridine. Organic Syntheses, 31, 30. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Medicinal Chemistry Research, 27(4), 1183–1195. Available at: [Link]
-
Howard, H. R., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567–8583. Available at: [Link]
Sources
Technical Guide: Synthesis and Functionalization of 7-Iodo-3H-imidazo[4,5-b]pyridine
Executive Summary & Strategic Value
The 7-iodo-3H-imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR ligands. The fusion of the pyridine and imidazole rings creates a bioisostere of purine, while the iodine atom at the C7 position serves as a critical orthogonal handle.
Unlike the C2 or C5 positions, the C7-iodine bond is electronically primed for high-yield Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly diversify the "tail" region of the pharmacophore without disrupting the hinge-binding motif of the core.
This guide details a robust, scalable synthetic route to this intermediate, emphasizing chemoselectivity during reduction steps and regiocontrol during alkylation.
Retrosynthetic Analysis & Workflow
The most reliable route to the 7-iodo derivative avoids direct iodination of the fused system, which is often plagued by poor regioselectivity. Instead, the strategy relies on constructing the imidazole ring onto a pre-functionalized pyridine core.
Workflow Visualization
The following diagram outlines the critical path from commercially available starting materials to the functionalized core.
Figure 1: Step-wise synthesis workflow. The reduction step (Intermediate A to B) is the critical control point to prevent deiodination.
Module 1: Core Synthesis (The "Make")
Step 1: Nitration of 2-Amino-4-iodopyridine
Objective: Introduce the nitrogen source required for imidazole ring closure. Reaction: Electrophilic aromatic substitution.
-
Reagents: 2-Amino-4-iodopyridine, conc. H₂SO₄, conc. HNO₃.
-
Protocol:
-
Dissolve 2-amino-4-iodopyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Dropwise add conc. HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Pour onto crushed ice; neutralize with NH₄OH to pH 8. The yellow precipitate (3-nitro isomer) is collected by filtration.
-
-
Expert Insight: The iodine at C4 directs the nitro group to the C3 position due to combined steric and electronic effects, reinforcing the ortho-para directing nature of the amine.
Step 2: Chemoselective Reduction (The "Danger Zone")
Objective: Reduce the nitro group to an amine without removing the iodine atom. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) will cause rapid hydrodehalogenation (loss of Iodine), rendering the scaffold useless for coupling.
Table 1: Comparison of Reduction Methodologies
| Method | Reagent System | Dehalogenation Risk | Yield | Recommendation |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | High (Critical Failure) | N/A | DO NOT USE |
| Béchamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O | Low | 85-92% | Primary Choice |
| Stannous Chloride | SnCl₂, HCl or EtOH | Low | 75-85% | Secondary Choice |
| Dithionite | Na₂S₂O₄, THF/H₂O | Very Low | 60-75% | Mild Alternative |
Recommended Protocol (Fe/NH₄Cl):
-
Suspend 3-nitro-4-iodo-2-aminopyridine (1.0 eq) in EtOH:H₂O (3:1).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
-
Reflux vigorously for 2–4 hours. Monitor by TLC (amine is more polar).
-
Filtration: Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.
-
Isolation: Concentrate filtrate. The diamine is often unstable to oxidation; proceed immediately to cyclization.
Step 3: Cyclization to Imidazo[4,5-b]pyridine
Objective: Form the imidazole ring.[1][2]
-
Reagents: Triethyl orthoformate (TEOF), catalytic p-TSA (para-toluenesulfonic acid).
-
Protocol:
-
Suspend the fresh diamine in anhydrous TEOF (10 vol).
-
Add p-TSA (0.05 eq).
-
Reflux (approx. 146°C) for 3–6 hours.
-
Workup: Cool to RT. The product often precipitates. If not, remove excess TEOF under reduced pressure and triturate with Et₂O.
-
-
Yield Target: 75–85% over two steps.
Module 2: Regioselective Alkylation (The "Control")
The 3H-imidazo[4,5-b]pyridine core exists in tautomeric equilibrium. Alkylation can occur at N1, N3, or N4 (less common), with N3 often being the thermodynamic product under basic conditions.
Tautomerism and Selectivity Logic
Figure 2: Regiochemical outcomes of alkylation.
Protocol for N3-Alkylation (Major):
-
Dissolve 7-iodo-3H-imidazo[4,5-b]pyridine in DMF.
-
Add K₂CO₃ (2.0 eq) and stir for 30 min to form the anion.
-
Add alkyl halide (1.1 eq). Stir at RT (or 60°C for unreactive halides).
-
Purification: The N3 isomer is typically less polar than the N1 isomer. Separate via column chromatography (DCM/MeOH gradient).
Module 3: Functionalization (The "Modify")
The iodine at C7 is the "payoff" for this synthesis. It is highly reactive toward oxidative addition by Pd(0).
Suzuki-Miyaura Cross-Coupling
Objective: Install aryl/heteroaryl groups at C7.
Table 2: Optimized Coupling Conditions
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos |
| Base | Na₂CO₃ (2M aq) | K₃PO₄ (3.0 eq) |
| Solvent | DME/Water or Dioxane/Water (4:1) | n-Butanol or Toluene/Water |
| Temp | 80–90°C | 100–110°C (Microwave optional) |
| Time | 4–12 hours | 30–60 min (Microwave) |
Step-by-Step Protocol:
-
Degassing: Charge a reaction vial with 7-iodo-3H-imidazo[4,5-b]pyridine (1.0 eq), Boronic Acid (1.2 eq), and Base. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed solvent (Dioxane/Water).
-
Catalyst: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to 90°C.
-
Scavenging: If using Pd(PPh₃)₄, wash crude organic phase with aqueous sodium diethyldithiocarbamate to remove Pd residues before chromatography.
References
-
Imidazo[4,5-b]pyridine Synthesis & Bioactivity
- Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.
-
Source:
-
Regioselective Alkylation
- Regioselective N-alkylation of imidazo[4,5-b]pyridine deriv
-
Source:
-
C2-Arylation & Functionalization
- Regioselective C2-aryl
-
Source:
-
Nitro Reduction Methodologies
- General reduction of nitro compounds avoiding dehalogen
-
Source:
-
Suzuki Coupling Mechanisms
- Mechanistic details of Suzuki-Miyaura coupling.
-
Source:
Sources
7-Iodo-3H-imidazo[4,5-b]pyridine: A Pivot Scaffold for Targeted Kinase Therapeutics
Executive Summary
7-Iodo-3H-imidazo[4,5-b]pyridine (CAS: 1100318-98-6) is a high-value heterocyclic building block used primarily in the synthesis of advanced kinase inhibitors.[1][2][3] Unlike simple reagents, this compound serves as a "pharmacophore anchor," mimicking the purine core of ATP. Its specific 7-iodo substitution provides a critical synthetic handle, enabling the attachment of selectivity-conferring moieties that target the solvent-exposed regions of enzymes such as ATR Kinase (Ataxia Telangiectasia and Rad3-related) and CDK9 .
This guide details the therapeutic utility, chemical biology, and experimental protocols for leveraging this scaffold in drug discovery.
Part 1: Chemical Biology & Structural Significance
The Purine Bioisostere Advantage
The imidazo[4,5-b]pyridine core is a classic bioisostere of adenine (the nitrogenous base of ATP). In kinase drug design, this scaffold binds to the hinge region of the kinase domain via hydrogen bonds.
-
N1/N3 (Imidazole): Act as hydrogen bond acceptors/donors to the kinase hinge residues.
-
7-Position (Iodine Handle): This is the strategic vector. In the ATP binding pocket, the C-7 position points towards the solvent front or the ribose-binding pocket .
The "Iodine Trigger"
The iodine atom at position 7 is not merely a substituent; it is a reactive "trigger" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows researchers to install bulky aryl or heteroaryl groups that:
-
Displace Water: Occupy hydrophobic pockets that natural ATP cannot reach.
-
Confer Selectivity: Differentiate between homologous kinases (e.g., ATR vs. ATM) by exploiting subtle steric differences in the solvent channel.
Part 2: Therapeutic Targets[4]
Primary Target: ATR Kinase (Oncology)
The most documented application of 7-iodo-3H-imidazo[4,5-b]pyridine derivatives is in the inhibition of ATR Kinase .
-
Mechanism: ATR is a master regulator of the DNA Damage Response (DDR). Cancer cells with high replication stress (e.g., those with MYC amplification) rely on ATR for survival.
-
Scaffold Role: The imidazo[4,5-b]pyridine core binds to the ATP pocket. The 7-iodo group is replaced by sulfonyl-phenyl or heteroaryl groups (via cross-coupling) to block the catalytic activity, preventing the cell from repairing DNA breaks, leading to "synthetic lethality."
Secondary Targets: CDK9 and Aurora Kinases
-
CDK9 (Cyclin-Dependent Kinase 9): Derivatives synthesized from this scaffold have shown nanomolar potency against CDK9, a key regulator of transcription elongation often upregulated in leukemias (AML/CLL).
-
Aurora Kinases (A/B): The scaffold serves as a template for dual FLT3/Aurora inhibitors. The 7-substitution allows tuning of the pharmacokinetic profile (solubility/permeability) while maintaining hinge binding.
Part 3: Experimental Protocols
Synthesis of the Scaffold (7-Iodo Precursor)
Note: This reaction converts the commercially available 7-chloro analog to the more reactive 7-iodo form.
Reagents: 7-Chloro-3H-imidazo[4,5-b]pyridine, Hydriodic Acid (HI, 57% aq). Protocol:
-
Charge: Dissolve 7-chloro-3H-imidazo[4,5-b]pyridine (1.0 eq) in aqueous HI (excess, typically 10-15 volumes).
-
Heat: Stir the mixture at 80°C for 16 hours. The harsh acidic conditions drive the nucleophilic aromatic substitution.
-
Workup: Cool to room temperature. The product, 7-Iodo-3H-imidazo[4,5-b]pyridine hydroiodide, precipitates as a yellow solid.[4]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: Typically >80%.
Derivatization: Suzuki-Miyaura Coupling (General Protocol)
To install a therapeutic moiety at the C-7 position.
Reagents: 7-Iodo scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), Dioxane/Water (4:1). Protocol:
-
Degas: Purge the solvent mixture with nitrogen for 15 minutes.
-
Combine: Add scaffold, boronic acid, base, and catalyst to a microwave vial or round-bottom flask.
-
Reaction: Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).
-
Extraction: Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Part 4: Visualization & Logic
Pathway Diagram: From Scaffold to ATR Inhibition
The following diagram illustrates the chemical evolution from the raw building block to the active ATR inhibitor and its biological consequence.
Caption: Workflow showing the conversion of the 7-iodo scaffold into a potent ATR kinase inhibitor and its downstream mechanism of action.
Pharmacophore Mapping
This diagram visualizes how the scaffold interacts with the kinase domain.
Caption: Structural mapping of the 7-iodo scaffold within the kinase ATP-binding pocket, highlighting the C-7 position as the vector for selectivity.
Part 5: References
-
Vertex Pharmaceuticals. (2019).[5] Heterocyclic Inhibitors of ATR Kinase. Patent WO2019014618A1. Link
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Link
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link
-
Fluorochem. (2024).[5] Safety Data Sheet: 7-Iodo-3H-imidazo[4,5-b]pyridine. Link
Sources
- 1. 889451-26-7|7-Iodo-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 2. WO2009009740A1 - Fused heteroaryl pyridyl and phenyl benzenesuflonamides as ccr2 modulators for the treament of inflammation - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2019014618A1 - Heterocyclic inhibitors of atr kinase - Google Patents [patents.google.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
anticancer properties of imidazo[4,5-b]pyridine analogs
Title: Technical Whitepaper: Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds in Oncology[1][2]
Executive Summary The imidazo[4,5-b]pyridine heterocycle represents a privileged scaffold in medicinal chemistry, primarily due to its isosteric relationship with naturally occurring purines (adenine and guanine).[3] This structural homology allows for high-affinity interactions with ATP-binding pockets of various kinases and biomolecular targets.[1][2] This guide analyzes the , focusing on their dual mechanisms as kinase inhibitors (Aurora, c-Met, B-Raf) and tubulin polymerization destabilizers.[1][2] We provide a rigorous examination of Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways to support drug discovery campaigns.
Chemical Basis & Structural Homology[4]
The imidazo[4,5-b]pyridine core consists of a pyridine ring fused to an imidazole ring.[1][2][4] It is a deaza-analog of purine (specifically 1-deazapurine or 3-deazapurine depending on numbering conventions, though strictly it lacks the N1 or N3 of the pyrimidine ring of purine).[1][2]
Key Structural Advantages:
-
Hydrogen Bonding: The N1, N3, and N4 nitrogens serve as critical hydrogen bond acceptors/donors within enzyme active sites.
-
π-Stacking: The aromatic planar system facilitates intercalation into DNA or stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in kinase hinge regions.
-
Vectorial Functionalization: The C2, C5, C6, and C7 positions offer distinct vectors to probe solvent-accessible regions or hydrophobic back-pockets of target proteins.[2]
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of this scaffold is tightly regulated by regioselective substitutions.
SAR Hotspots:
-
C2 Position (Aryl/Heteroaryl): Introduction of aryl or heteroaryl groups here is critical for antiproliferative activity.
-
N1 vs. N3 Alkylation: The biological activity often diverges significantly between N1- and N3-isomers.[1][2]
-
C6/C7 Substitution:
Caption: SAR hotspots on the imidazo[4,5-b]pyridine scaffold determining kinase vs. tubulin targeting.
Mechanisms of Action[4]
Kinase Inhibition (The ATP-Mimetic Approach)
Imidazo[4,5-b]pyridines act as Type I or Type II kinase inhibitors.[1][2]
-
Aurora Kinases (A, B, C): Compounds like CCT137690 and Compound 31 demonstrate nanomolar potency. They bind to the ATP pocket, forming H-bonds with the hinge region residues.[1][2]
-
Selectivity: Modifications at C7 allow discrimination between Aurora A and B based on the size of the active site cleft.
-
-
c-Met & B-Raf: Derivatives have been identified that bind in the "DFG-in" conformation (active state) or "DFG-out" (inactive state), blocking downstream signaling in the RAS/RAF/MEK/ERK pathway.[1][2]
Tubulin Polymerization Inhibition
Certain analogs, particularly those with acrylonitrile or 2-aryl-6-bromo substitutions, function as Microtubule Destabilizing Agents (MDAs).[1][2]
-
Binding Site: They bind to the colchicine site at the interface of
- andngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -tubulin.[2] -
Effect: This prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Dual mechanism of action targeting kinase signaling and cytoskeletal integrity.[1][2]
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization (Self-Validating)
Objective: Synthesize the 2-aryl-imidazo[4,5-b]pyridine core.[1][2][5] Validation: Reaction completion is monitored by the disappearance of the diamine peak in TLC/LC-MS.[1][2]
-
Reactants: Combine 2,3-diaminopyridine (1.0 eq) with the appropriate aryl aldehyde (1.0 eq) in DMSO or DMF.
-
Oxidant: Add Na₂S₂O₅ (sodium metabisulfite) or use air oxidation with a catalyst (e.g., FeCl₃) if using green chemistry approaches.
-
Conditions: Heat to 120°C for 4-6 hours.
-
Work-up: Pour into ice water. The precipitate is collected by filtration.
-
Purification: Recrystallization from ethanol/water or silica gel chromatography.[2]
-
QC Check: ¹H-NMR must show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic core signals.[2]
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly. Validation: Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls. Z' factor should be > 0.5.[2]
-
Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), DAPI (fluorescent reporter).
-
Setup: Prepare a 96-well plate (black, flat bottom).
-
Incubation: Add test compound (varying concentrations, e.g., 0.1 - 10 µM) to tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Initiation: Add Tubulin/GTP mix at 4°C. Transfer immediately to a plate reader pre-warmed to 37°C.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.
-
Analysis: Plot RFU vs. Time. Calculate
(rate of polymerization).-
Result: A flat line indicates complete inhibition (similar to Colchicine).[2]
-
Protocol 3: Kinase Selectivity Profiling (ADP-Glo)
Objective: Determine IC₅₀ against a panel of kinases (Aurora A, c-Met).[1][2] Validation: Signal-to-background ratio > 10.[1][2]
-
Reaction: Mix Kinase, Substrate, and ATP (at
) in reaction buffer. -
Treatment: Add imidazo[4,5-b]pyridine analog (serial dilution). Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[2] Incubate 40 min.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2]
-
Read: Measure luminescence.
-
Calculation:
.[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Quantitative Data Summary (Representative)
| Compound Class | Target | IC₅₀ / GI₅₀ (µM) | Mechanism | Key Reference |
| CCT137690 | Aurora A | 0.015 | ATP-competitive | [1] |
| Compound 31 | Aurora A/B | 0.042 | Pan-Aurora inhibitor | [2] |
| Acrylonitrile deriv. | Tubulin | 0.2 - 0.6 | Colchicine site binder | [3] |
| 2-Aryl-3H-analog | c-Met | < 1.0 | Kinase Inhibition | [4] |
References
-
Bavetsias, V., et al. (2010). Optimization of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases: identification of a clinical candidate. Journal of Medicinal Chemistry. [2]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
-
Boček, I., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry.
-
An, X., et al. (2016). Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. European Journal of Medicinal Chemistry.
-
Jarmoni, K., et al. (2024).[3] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
Sources
- 1. Amuvatinib | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship & Synthetic Utility of 7-Iodo-3H-imidazo[4,5-b]pyridine
Executive Summary
7-Iodo-3H-imidazo[4,5-b]pyridine represents a privileged scaffold in modern medicinal chemistry, functioning primarily as a high-value "gateway intermediate" rather than a final drug candidate. As a purine bioisostere, the imidazo[4,5-b]pyridine core possesses inherent affinity for ATP-binding sites in kinases. The iodine substitution at the C7 position is the critical structural feature: it serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly explore chemical space in the solvent-exposed regions of protein targets.
This guide details the synthetic access to this core, its role in Structure-Activity Relationship (SAR) campaigns—specifically for Aurora Kinase, FLT3, and c-Met inhibitors—and provides validated protocols for its functionalization.
Part 1: The Scaffold & Chemical Space
Structural Logic: The Purine Isostere
The imidazo[4,5-b]pyridine system mimics the adenine core of ATP. This mimicry is the foundation of its biological activity.
-
Hinge Binding: The N1, C2, and N3 atoms (imidazole ring) and the N4 (pyridine nitrogen) form a donor-acceptor motif capable of hydrogen bonding with the "hinge region" of kinase enzymes.
-
The 7-Position (The "Exit Vector"): In the ATP binding pocket, the C7 position typically points toward the solvent interface or the ribose-binding pocket. Functionalization here is critical for:
-
Solubility: Introducing polar groups (e.g., piperazines, morpholines).
-
Selectivity: Targeting unique residues outside the highly conserved ATP pocket.
-
Why Iodine?
While 7-chloro and 7-bromo analogs exist, the 7-iodo variant is superior for late-stage diversification due to the weaker C–I bond strength (approx. 57 kcal/mol vs. 66 kcal/mol for C–Br). This facilitates:
-
Faster Oxidative Addition: The rate-limiting step in Pd-catalyzed couplings occurs more readily at lower temperatures, preserving sensitive functional groups at the C2 position.
-
Orthogonal Reactivity: The iodine can be selectively coupled in the presence of chlorides or fluorides elsewhere on the scaffold (e.g., at C6).
Part 2: Synthesis & Functionalization[1][2]
The synthesis of the 7-iodo core requires a strategic approach to ensure correct regiochemistry. The most robust route proceeds via the 4-substituted-2,3-diaminopyridine precursor.
Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis of the 7-Iodo core from commercially available pyridine precursors.
Part 3: Structure-Activity Relationship (SAR) Analysis
The SAR of this molecule is best understood by mapping its positions to their biological roles in kinase inhibition (e.g., Aurora A, FLT3).
The "Zones" of Activity
| Position | Function | SAR Insight |
| N3-H / N1 | Hinge Binder | Essential for ATP-mimicry. Methylation here usually abolishes activity by disrupting H-bonds with the kinase hinge (e.g., Glu/Leu residues). |
| C2 | Gatekeeper Access | Substituents here (Aryl/Heteroaryl) target the hydrophobic back-pocket. Bulky groups can overcome "gatekeeper" mutations (e.g., T315I in BCR-ABL). |
| C7 (Iodine) | Solvent/Ribose | The Critical Variable. The iodine is replaced by solubilizing groups. • Small Alkyl: Poor activity/solubility.• Piperazine/Morpholine: High solubility, good solvent interaction.• Aryl: Can induce selectivity by interacting with the P-loop. |
| C6 | Electronic Tuning | Small halogens (F, Cl) here modulate the pKa of the imidazole protons, affecting cell permeability and metabolic stability. |
Mechanistic Pathway: Kinase Inhibition[3]
Figure 2: Mechanistic basis for the biological activity of derivatives synthesized from the 7-iodo core.
Part 4: Experimental Protocols
Protocol: Synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine
Note: This protocol assumes starting from the 7-chloro analog, which is more commercially available, using a halogen exchange method.
Reagents:
-
7-Chloro-3H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Hydriodic acid (57% wt in water) (excess, solvent/reagent)
-
Red Phosphorus (0.1 equiv) (Stabilizer)
Procedure:
-
Setup: In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser, suspend 7-chloro-3H-imidazo[4,5-b]pyridine (5.0 g, 32.5 mmol) in 57% HI (50 mL).
-
Reaction: Heat the mixture to 120°C for 16–24 hours. Monitor by LC-MS (The conversion of Cl [M+H 154] to I [M+H 246] is distinct).
-
Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (200 g).
-
Neutralization: Carefully adjust pH to ~7–8 using solid NaHCO₃ or saturated Na₂CO₃ solution. A precipitate will form.
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum at 50°C.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 65–80%
-
Appearance: Off-white to pale yellow solid.
-
Protocol: Suzuki-Miyaura Coupling at C7 (Library Generation)
This protocol validates the utility of the 7-iodo group.
Reagents:
-
7-Iodo-3H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a microwave vial with the 7-iodo scaffold, boronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours. The high reactivity of the C–I bond ensures rapid conversion compared to C–Cl.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (MeOH/DCM gradient).
References
-
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 55(20), 8721–8734.
-
Sajith, A. M., et al. (2015).[2] "Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry, 89, 21-31.[2]
-
Jarmoni, K., et al. (2024).[3] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5).[3]
-
Goel, R., et al. (2024). "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution ¹H NMR Characterization of 7-Iodo-3H-imidazo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive protocol for the structural characterization of 7-Iodo-3H-imidazo[4,5-b]pyridine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing novel therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Accurate and unambiguous structural verification of its derivatives is paramount for advancing drug discovery programs. This document outlines a field-proven methodology, from sample preparation to spectral interpretation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine system, a bioisostere of naturally occurring purines, is a cornerstone in the design of pharmacologically active molecules.[3] Its structural framework allows for versatile functionalization, leading to compounds that can interact with various biological targets. The title compound, 7-Iodo-3H-imidazo[4,5-b]pyridine, serves as a critical building block or intermediate in the synthesis of more complex molecules. The presence of the iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
Given its importance, rigorous structural confirmation is essential. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, proton environments, and purity of the sample.[4] This guide establishes a self-validating system for acquiring and interpreting high-quality ¹H NMR data for this specific molecule.
Foundational Principles: Decoding the ¹H NMR Spectrum
A successful structural elucidation relies on understanding the key parameters of a ¹H NMR spectrum.[5] For a molecule like 7-Iodo-3H-imidazo[4,5-b]pyridine, the following principles are central to interpretation:
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms, like nitrogen, and aromatic systems deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).[6] The iodine atom also influences the chemical shifts of adjacent protons through its electronic effects.
-
Integration : The area under each signal is directly proportional to the number of protons generating that signal.[6] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity) : Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. This splitting pattern (e.g., singlet, doublet, triplet) provides crucial information about the number of neighboring protons, a concept often explained by the "n+1 rule". The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).
Experimental Workflow and Protocol
This section details a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 7-Iodo-3H-imidazo[4,5-b]pyridine. Adherence to these steps ensures data quality and integrity, aligning with the principles of Good Laboratory Practice (GLP).[7][8]
Materials and Equipment
-
Analyte : 7-Iodo-3H-imidazo[4,5-b]pyridine (solid)
-
Deuterated Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D).
-
Rationale : DMSO-d₆ is an excellent choice for this class of heterocyclic compounds due to its high polarity, which aids in dissolving the analyte.[9] Crucially, it allows for the observation of the exchangeable N-H proton, which might be lost in protic solvents like D₂O or CD₃OD.
-
-
NMR Tubes : High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).
-
Rationale : High-quality tubes with uniform wall thickness are essential for achieving good magnetic field homogeneity (shimming), which directly impacts spectral resolution.[10]
-
-
Glassware : Clean, dry glass vial and a Pasteur pipette with a glass wool plug.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Protocol: Sample Preparation
-
Weighing the Analyte : Accurately weigh 5-10 mg of 7-Iodo-3H-imidazo[4,5-b]pyridine into a clean, dry glass vial.
-
Solvent Addition : Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Causality : This volume ensures the sample height in the NMR tube is sufficient to be within the detection region of the instrument's receiver coil, which is critical for sensitivity and proper shimming.[10]
-
-
Dissolution : Cap the vial and gently vortex or swirl until the solid is completely dissolved. Gentle heating can be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Filtration and Transfer : Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.
-
Causality : This step is critical to remove any suspended particulate matter. Solid impurities severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.
-
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol: Data Acquisition
-
Instrument Setup : Insert the sample into the spectrometer.
-
Locking : Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Causality : The deuterium lock corrects for any drift in the magnetic field during the experiment, ensuring stable and accurate chemical shift measurements.[12]
-
-
Shimming : Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim results in sharp, symmetrical peaks.
-
Acquisition Parameters : Set up a standard ¹H NMR experiment with the following suggested parameters (for a 400 MHz instrument):
-
Pulse Angle : 30-45°
-
Spectral Width : ~16 ppm (centered around 6 ppm)
-
Acquisition Time : ~3-4 seconds
-
Relaxation Delay (d1) : 2-5 seconds
-
Number of Scans : 16-64 (adjust as needed for desired signal-to-noise)
-
-
Data Processing : After acquisition, perform Fourier transformation, phase correction, and baseline correction.
-
Referencing : Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to the final interpreted spectrum.
Caption: Workflow for ¹H NMR characterization of 7-Iodo-3H-imidazo[4,5-b]pyridine.
Data Interpretation and Expected Spectrum
The structure of 7-Iodo-3H-imidazo[4,5-b]pyridine contains four distinct proton environments. The expected ¹H NMR data is summarized below. The electron-withdrawing nature of the nitrogen atoms and the iodine substituent, along with the aromatic ring currents, are the primary factors influencing the chemical shifts.[13][14]
Structure: (A visual representation of the 7-Iodo-3H-imidazo[4,5-b]pyridine structure with protons labeled H-2, H-3, H-5, and H-6 would be placed here in a full document.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-3 (N-H) | > 12.0 | Broad Singlet | N/A | 1H | Exchangeable proton on imidazole nitrogen; typically very downfield and broad in DMSO. |
| H-2 | 8.5 - 8.8 | Singlet | N/A | 1H | Located between two electronegative nitrogen atoms, leading to significant deshielding. |
| H-5 | 8.3 - 8.5 | Doublet | J ≈ 2.0 - 2.5 Hz | 1H | Deshielded by the adjacent pyridine nitrogen. Coupled to H-6. |
| H-6 | 8.0 - 8.2 | Doublet | J ≈ 2.0 - 2.5 Hz | 1H | Influenced by the iodine at position 7. Coupled to H-5. |
Self-Validation Checklist: To ensure the spectrum corresponds to the correct structure, the following must be true:[6]
-
Four distinct signals are present in the aromatic/downfield region.
-
The integration values correspond to a 1:1:1:1 ratio.
-
The multiplicities match the predicted pattern: one broad singlet, one sharp singlet, and two doublets.
-
The coupling constants for the two doublets are identical.
-
There are no significant unassigned peaks, excluding solvent, water, or known impurities.
Conclusion
This application note provides a robust and scientifically grounded protocol for the ¹H NMR characterization of 7-Iodo-3H-imidazo[4,5-b]pyridine. By following the detailed steps for sample preparation and data acquisition, and by understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. This methodology promotes the generation of high-quality, reproducible data essential for advancing research in medicinal chemistry and drug development.
References
-
Bembalkar, S. R., & Lade, S. B. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Glavač, D., et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
-
Perin, N., et al. (2017). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Sami, S. M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Bruker. (2002). User Guide GLP Verification. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
EAG Laboratories. (n.d.). GLP Characterization Studies. [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Carl ROTH. (n.d.). Deuterated Compounds for NMR. [Link]
-
U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. [Link]
-
ResearchGate. (n.d.). Structures of imidazo[4,5-b]pyridine derivatives. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Chromatography Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]
-
Chemistry Steps. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. [Link]
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Application Note: Mass Spectrometry Analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine Fragmentation
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmaceutical relevance.[1] Its derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of a halogen, such as iodine, at the 7-position of the 3H-imidazo[4,5-b]pyridine core can significantly modulate its chemical properties and biological activity. Accurate structural characterization of these molecules is paramount in drug discovery and development.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel chemical entities.[4] This application note provides a comprehensive guide to the analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine using electrospray ionization (ESI) mass spectrometry, with a detailed exploration of its fragmentation pathways. Understanding these fragmentation patterns is crucial for unambiguous identification and for predicting the metabolic fate of related compounds.
Scientific Rationale: The "Why" Behind the Protocol
The choice of Electrospray Ionization (ESI) in positive ion mode is predicated on the basic nature of the imidazo[4,5-b]pyridine ring system. The nitrogen atoms in both the imidazole and pyridine rings are readily protonated, leading to the formation of a stable protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).[1] Collision-Induced Dissociation (CID) is employed to induce fragmentation of the precursor ion, providing structurally informative product ions. The fragmentation of protonated or deprotonated molecules can generally be categorized into charge retention and charge-migration fragmentations.[5] The interpretation of the resulting product ion spectrum allows for the confident identification of the analyte.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for acquiring high-quality mass spectra of 7-Iodo-3H-imidazo[4,5-b]pyridine.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for introduction into the mass spectrometer.
-
Procedure:
-
Accurately weigh approximately 1 mg of 7-Iodo-3H-imidazo[4,5-b]pyridine.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Vortex the solution until the sample is completely dissolved.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
2. Instrumentation and Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.
-
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the imidazo[4,5-b]pyridine core are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 100 - 150 °C | Facilitates desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in the removal of solvent from the generated ions. |
| Collision Gas | Argon or Nitrogen | Inert gas for inducing fragmentation in the collision cell. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies allows for the observation of both low-energy (primary) and high-energy (secondary) fragment ions. |
| Mass Range | m/z 50 - 500 | To encompass the precursor ion and all expected fragment ions. |
Results and Discussion: Deciphering the Fragmentation Puzzle
The expected molecular formula for 7-Iodo-3H-imidazo[4,5-b]pyridine is C₆H₄IN₃, with a monoisotopic mass of 244.9501 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of approximately 245.9579.
Proposed Fragmentation Pathways:
The fragmentation of the [M+H]⁺ ion of 7-Iodo-3H-imidazo[4,5-b]pyridine is anticipated to proceed through several key pathways, driven by the stability of the heterocyclic core and the nature of the carbon-iodine bond.
Diagram of Proposed Fragmentation Workflow
Caption: Experimental workflow for MS analysis.
-
Loss of Iodine Radical: A primary and highly characteristic fragmentation for iodo-substituted aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).
[C₆H₅IN₃]⁺• → [C₆H₅N₃]⁺ + I• m/z 246 → m/z 119
-
Loss of HI: Another common pathway involves the elimination of a neutral hydrogen iodide (HI) molecule. This often occurs through a rearrangement process.
[C₆H₅IN₃]⁺• → [C₆H₄N₃]⁺ + HI m/z 246 → m/z 118
-
Ring Cleavage: At higher collision energies, fragmentation of the imidazo[4,5-b]pyridine core itself can be expected. This can involve the loss of small neutral molecules such as HCN. The pyridine and imidazole rings are generally stable, but fragmentation can occur.[6][7]
-
Loss of HCN from the Imidazole Ring: [C₆H₅N₃]⁺ (m/z 119) → [C₅H₄N₂]⁺ + HCN m/z 119 → m/z 92
-
Loss of HCN from the Pyridine Ring: [C₆H₅N₃]⁺ (m/z 119) → [C₅H₄N₂]⁺ + HCN m/z 119 → m/z 92
-
Diagram of Key Fragmentation Pathways
Caption: Proposed fragmentation of 7-Iodo-3H-imidazo[4,5-b]pyridine.
Summary of Expected Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 245.9579 | 118.0456 | I• | [C₆H₅N₃]⁺ |
| 245.9579 | 117.0378 | HI | [C₆H₄N₃]⁺ |
| 118.0456 | 91.0378 | HCN | [C₅H₄N₂]⁺ |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine. The detailed protocol and the elucidation of the primary fragmentation pathways offer researchers a reliable method for the identification and structural characterization of this and related compounds. The characteristic losses of an iodine radical and hydrogen iodide are key diagnostic markers for iodo-substituted imidazo[4,5-b]pyridines. By employing high-resolution mass spectrometry and systematic fragmentation studies, researchers in drug development and related fields can confidently advance their understanding of these important molecules.
References
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural compounds. Royal Society of Chemistry. Available at: [Link]
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Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. Available at: [Link]
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Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed. Available at: [Link]
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Imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
Sources
Application Notes & Protocols: Molecular Docking Studies of 7-Iodo-3H-imidazo[4,5-b]pyridine with Target Proteins
An Application Guide for Computational Drug Discovery
Abstract
The 7-Iodo-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure, analogous to purines, that is central to numerous pharmacologically active agents.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent roles as kinase inhibitors, antiproliferative agents, and antimicrobials.[2][3][4] Molecular docking, a powerful computational technique, is instrumental in elucidating the structural basis of these activities. It predicts the preferred orientation and binding affinity of a ligand to its macromolecular target, thereby guiding rational drug design and lead optimization.[5] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies of 7-Iodo-3H-imidazo[4,5-b]pyridine against relevant protein targets. We will detail the entire workflow, from target selection and validation to data interpretation, emphasizing the causality behind each experimental choice to ensure scientific rigor and reproducibility.
The Principle of Structure-Based Drug Design: An Overview of Molecular Docking
Molecular docking is a computational method that predicts how a small molecule (ligand) interacts with a protein (receptor) at the atomic level.[6] The primary objectives are to predict the binding mode (the conformation and orientation of the ligand in the protein's binding site) and to estimate the binding affinity, which is typically represented by a scoring function.[5] The process involves two key steps:
-
Sampling: The algorithm explores a vast conformational space of the ligand and its possible orientations within the binding site.
-
Scoring: A scoring function calculates the binding energy (or a value that correlates with it) for each generated pose. The pose with the most favorable score is predicted as the most likely binding mode.[5][7]
A lower, more negative binding energy value generally indicates a more stable and favorable protein-ligand complex.[7] This in-silico approach allows for the rapid screening of virtual libraries and provides invaluable insights into the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand binding.
Target Protein Identification and Selection
The initial and most critical step is the selection of biologically relevant target proteins. The imidazo[4,5-b]pyridine scaffold has been associated with several protein families.[1][8] For this guide, we will focus on targets from three well-documented classes. The selection of a specific Protein Data Bank (PDB) entry is paramount; preference should be given to high-resolution crystal structures that are co-crystallized with a relevant ligand, as this allows for robust protocol validation.
| Target Class | Protein Example | Organism | PDB ID | Resolution (Å) | Rationale & Key Reference |
| Kinase | Aurora-A Kinase | Homo sapiens | 4J8N | 2.19 | A key regulator of cell division; imidazo[4,5-b]pyridine derivatives are known inhibitors. The co-crystallized ligand allows for docking protocol validation.[3][9] |
| Antiproliferative | Tubulin | Bos taurus | 1SA0 | 3.58 | A crucial component of the cytoskeleton and a target for many anticancer drugs. Some imidazo[4,5-b]pyridine compounds have shown to target tubulin.[2] |
| Antibacterial | Dihydrofolate Reductase (DHFR) | Escherichia coli | 4QJV | 1.80 | An essential enzyme in bacterial folate metabolism and a validated target for antibiotics. Imidazo[4,5-b]pyridine derivatives have been explored as potential DHFR inhibitors.[10] |
All PDB IDs were retrieved from the RCSB Protein Data Bank.[11]
Essential Materials and Software
This protocol relies on freely available and widely used bioinformatics tools.
-
Databases:
-
Software:
-
PyRx: A user-friendly virtual screening software that integrates AutoDock Vina for docking calculations and Open Babel for chemical file format conversion. ([Link])[12][13]
-
AutoDock Vina: The core docking engine used by PyRx. It is one of the most widely used and validated docking programs. ([Link])[14]
-
BIOVIA Discovery Studio Visualizer: A powerful tool for visualizing and analyzing protein-ligand interactions. ([Link])[15]
-
The Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for a molecular docking study, from initial preparation to final analysis.
Caption: The overall molecular docking workflow.
Detailed Step-by-Step Protocol
This protocol uses Aurora-A Kinase (PDB: 4J8N) as the primary example to demonstrate the crucial validation step. The same procedure, excluding the validation against a co-crystal, applies to other targets.
Protocol 5.1: Ligand Preparation
The accuracy of the ligand's 3D structure is critical for successful docking.
-
Obtain Structure: The 2D structure of 7-Iodo-3H-imidazo[4,5-b]pyridine can be drawn using chemical drawing software (e.g., ChemDraw) or its 3D structure can be downloaded from PubChem if available.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into PyRx. PyRx utilizes Open Babel to convert it into a 3D structure.[12]
-
Right-click on the ligand name in the "Molecules" tab and select "Energy Minimization" using a suitable force field like UFF. This step ensures the ligand adopts a low-energy, realistic conformation.
-
Right-click again and select "Convert to AutoDock Ligand (pdbqt)". This format adds partial charges and defines rotatable bonds, which is required by AutoDock Vina.[12]
-
Protocol 5.2: Protein Receptor Preparation
Proper protein preparation is essential to remove artifacts from the crystal structure and prepare it for docking.
-
Download Structure: Go to the RCSB PDB website ([Link]) and download the structure for PDB ID 4J8N in PDB format.[11]
-
Load into PyRx: In PyRx, go to File > Load Molecule and open the downloaded 4J8N.pdb file.[16]
-
Isolate and Clean the Protein:
-
The PDB file often contains non-protein molecules like water (HOH), co-factors, and the co-crystallized ligand. For this initial setup, we must remove them.
-
In the "Navigator" pane in PyRx, expand the entry for 4J8N. You will see the protein chains, the original ligand (listed as "Unknown"), and water molecules.
-
Select the water molecules and the original ligand, right-click, and choose "delete". Causality: Water molecules in a binding site can be critical for binding, but basic docking protocols treat the receptor as rigid and cannot predict the displacement of water.[17] Removing them simplifies the system and is a standard starting practice. The original ligand is removed to create an empty binding site for our new ligand.
-
-
Prepare for Docking:
-
Select the protein molecule (4J8N).
-
Right-click and choose AutoDock > Make Macromolecule.[16]
-
This crucial step performs several actions: it removes non-polar hydrogens, adds polar hydrogens, calculates Gasteiger charges, and converts the PDB file to the required PDBQT format. Causality: Polar hydrogens are essential for defining hydrogen bonds, a key component of protein-ligand interactions. Partial charges are necessary for the scoring function to calculate electrostatic interactions.[18]
-
Protocol 5.3: Docking Protocol Validation (Redocking)
This is the most important step for ensuring your docking parameters are trustworthy. We will re-dock the original ligand (PDB ligand ID: 1S8) back into its own crystal structure. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[19][20]
-
Prepare the Original Ligand: Load a fresh copy of 4J8N.pdb. This time, delete the protein chains and water, leaving only the original ligand (1S8). Save this ligand as a PDB file. Then, follow Protocol 5.1 to prepare it for docking (energy minimization and conversion to PDBQT).
-
Define the Binding Site:
-
In the PyRx "Vina Wizard" tab, with the prepared 4J8N protein and the prepared original ligand (1S8) selected, maximize the grid box using the controls.
-
Center the grid box on the original ligand's position in the binding site. Adjust the center and dimensions of the box so it encompasses the entire binding site with a buffer of about 4-5 Å on all sides. Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the active site, saving computational time.[21]
-
-
Run Docking: Click the "Forward" button to run AutoDock Vina.
-
Calculate RMSD: Once the docking is complete, PyRx will display the binding poses and their corresponding binding affinities. The top-ranked pose (lowest binding energy) is the most important. The RMSD value between this pose and the original ligand's position is automatically calculated by PyRx. If this value is < 2.0 Å, your protocol is validated.[19]
Protocol 5.4: Docking of 7-Iodo-3H-imidazo[4,5-b]pyridine
-
Setup: Using the validated protein (4J8N) and grid box parameters, now select your prepared 7-Iodo-3H-imidazo[4,5-b]pyridine ligand in the "Molecules" tab.
-
Run Docking: Navigate to the "Vina Wizard" tab and click "Forward" to start the docking run.
-
Save Results: The results table, showing binding affinity and RMSD values for each pose, can be saved for further analysis. The docked poses can also be saved as PDBQT files.
Analysis and Interpretation of Results
Analyzing docking results requires more than just looking at the score. It involves a critical evaluation of the binding pose and the interactions it forms.
Caption: Decision-making flowchart for analyzing docking results.
-
Binding Affinity (Docking Score): This is the first metric to consider. It is reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[7][19] While there is no universal cutoff, scores below -7.0 kcal/mol are generally considered promising for lead-like molecules.
Ligand Target Protein Top Binding Affinity (kcal/mol) 7-Iodo-3H-imidazo[4,5-b]pyridine Aurora-A Kinase (4J8N) [Example Value: -8.5] 7-Iodo-3H-imidazo[4,5-b]pyridine Tubulin (1SA0) [Example Value: -7.2] 7-Iodo-3H-imidazo[4,5-b]pyridine E. coli DHFR (4QJV) [Example Value: -7.9] (Note: These are hypothetical values for illustrative purposes. Actual values will be generated by the docking run.) -
Pose Visualization: The docking score is meaningless without visual inspection of the binding pose.
-
Export the best pose of your docked complex from PyRx.
-
Open the prepared protein and the docked ligand pose in Discovery Studio Visualizer.
-
Analyze the interactions. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity. Are they formed with key catalytic or binding site residues? For kinases, interactions with the "hinge region" are often crucial for inhibition.[22]
-
Hydrophobic Interactions: The burying of non-polar surfaces is a major driver of binding.
-
Pi-Stacking or Cation-Pi Interactions: Common with aromatic systems like the imidazo[4,5-b]pyridine core.
-
-
Compare the binding mode of your ligand to that of known inhibitors. Does it occupy the same sub-pockets? Does it form analogous interactions? This provides confidence in the predicted pose.
-
Conclusion and Future Directions
This guide has outlined a robust and validated protocol for performing molecular docking studies of 7-Iodo-3H-imidazo[4,5-b]pyridine. By following these steps, researchers can gain significant insights into the potential protein targets and binding mechanisms of this important scaffold. The results from these computational studies serve as a powerful hypothesis-generation tool, effectively guiding the selection of compounds for chemical synthesis and subsequent in-vitro and in-vivo validation. Advanced techniques, such as molecular dynamics simulations, can further refine these findings by exploring the flexibility of the protein and the stability of the predicted interactions over time.
References
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). PubMed. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2018). ResearchGate. [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]
-
AutoDock Vina Tutorial. (n.d.). The Scripps Research Institute. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Tutorial 10: Multiple ligand docking using PyRx. (2024). YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. [Link]
-
Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. (2023). Thomas Adewumi University. [Link]
-
PyRx Tutorial || Multiple Ligand Docking || From Download to Result Analysis || All in One. (2020). YouTube. [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. [Link]
-
Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (2017). Molecules. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. [Link]
-
Docking Tutorial Documentation. (2017). Read the Docs. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. tau.edu.ng [tau.edu.ng]
- 13. pyrx-docking-tutorial.readthedocs.io [pyrx-docking-tutorial.readthedocs.io]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Troubleshooting & Optimization
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 7-Iodo-3H-imidazo[4,5-b]pyridine
[1]
Executive Summary: The Scaffold & Its Utility
7-Iodo-3H-imidazo[4,5-b]pyridine (CAS: 1100318-98-6) is a high-value "warhead" intermediate used primarily in the synthesis of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and CCR2 modulators .[1]
As a purine isostere (specifically an adenine mimic), the imidazo[4,5-b]pyridine core possesses inherent affinity for ATP-binding pockets.[1] The iodine at the 7-position serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the molecule into the "gatekeeper" regions of kinase domains to achieve specificity.[1]
The Core Challenge: Because the naked scaffold mimics adenine, it exhibits high biological cross-reactivity (promiscuity) across the kinome. This guide compares its performance and selectivity profile against halogenated alternatives (7-Bromo, 7-Chloro) and structural isomers (7-Azaindole), providing protocols to validate its specificity.[1]
Comparative Analysis: 7-Iodo vs. Halogenated Alternatives
In structure-activity relationship (SAR) studies, the choice of halogen at the 7-position dictates both chemical reactivity (synthetic utility) and biological cross-reactivity (binding mode).[1]
Table 1: Physicochemical & Functional Comparison
| Feature | 7-Iodo-3H-imidazo[4,5-b]pyridine | 7-Bromo-3H-imidazo[4,5-b]pyridine | 7-Chloro-3H-imidazo[4,5-b]pyridine |
| Synthetic Utility | High. C-I bond is weakest; ideal for rapid library generation via Pd-coupling at mild temps.[1] | Medium. Requires higher temps or specialized ligands for coupling.[1] | Low. C-Cl bond is inert; often requires conversion to Iodo/Bromo first.[1] |
| Biological Cross-Reactivity | High (Promiscuous). The large Iodine atom can exploit hydrophobic pockets but often clashes with steric gates in smaller kinases.[1] | Moderate. Smaller halogen size allows broader (less selective) binding in some pockets. | Moderate. Similar to Adenine; lacks the hydrophobic bulk to drive selectivity.[1] |
| Metabolic Stability | Low. C-I bond is susceptible to oxidative dehalogenation in vivo.[1] | Medium. More stable than Iodo.[1] | High. C-Cl is metabolically robust.[1] |
| Primary Application | Intermediate. Rarely the final drug; used to build the drug.[1] | Intermediate/Probe. Sometimes used in final fragment hits.[1] | Scaffold. Often the starting material for the Iodo variant.[1] |
Expert Insight: Do not use the 7-Iodo variant as a final biological probe unless the Iodine is interacting with a specific halogen-bond acceptor in the target protein.[1] Its primary role is a reactive intermediate. If used in biological assays, it will show significant off-target inhibition of kinases like DNA-PK and ATM due to structural homology with ATR.[1]
Biological Cross-Reactivity: Kinome Selectivity Profiling[1]
When developing inhibitors based on this scaffold, you must quantify "cross-reactivity" against the purine-binding proteome.[1] The 7-Iodo core often cross-reacts with Class I PI3Ks and PIKK family members (ATM, mTOR).
Experimental Protocol: Competitive Binding Assay (TR-FRET)
Use this protocol to benchmark the scaffold's selectivity against alternatives.[1]
Objective: Determine the IC50 and Selectivity Score (S-score) of 7-Iodo-3H-imidazo[4,5-b]pyridine vs. a reference standard (e.g., Caffeine or 3-Methyladenine).
Reagents & Setup:
-
Kinase Tracer: Eu-labeled anti-GST antibody + AlexaFluor™ 647-labeled ATP competitive tracer.[1]
-
Target Proteins: Recombinant ATR, ATM, and DNA-PKcs.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-Iodo-3H-imidazo[4,5-b]pyridine in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) starting at 10 µM.
-
Incubation:
-
Add 5 µL of compound to a 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Critical Control: Include a "No Compound" (Max Signal) and "No Enzyme" (Min Signal) well.
-
-
Equilibrium: Incubate for 1 hour at Room Temperature (protect from light).
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration].
Self-Validating Logic:
-
If the Hill Slope is < 0.8 or > 1.2, suspect aggregation or non-specific binding (common with iodinated heterocycles due to hydrophobicity).
-
If 7-Iodo IC50 < 100 nM for multiple kinases, the scaffold is too "sticky" (high cross-reactivity). You must derivatize the 7-position to gain specificity.
Visualizing the Selectivity Pathway
The following diagram illustrates how the 7-Iodo scaffold is processed from a promiscuous binder to a selective drug, highlighting where cross-reactivity is eliminated.
Figure 1: Transformation of the 7-Iodo scaffold. The naked scaffold (Yellow) exhibits high cross-reactivity with off-targets (Red).[1] Synthetic functionalization (Blue) utilizes the iodine handle to introduce steric/electronic features that exclude off-targets and optimize binding to the primary target (Green).[1]
Immunological Cross-Reactivity (Assay Interference)[1]
If you are developing an ELISA or PK assay to detect drugs built on this scaffold, you must assess metabolite cross-reactivity .
-
Risk: The in vivo de-iodination of 7-Iodo-3H-imidazo[4,5-b]pyridine yields 3H-imidazo[4,5-b]pyridine (the unsubstituted core).[1]
-
Comparison: Antibodies raised against the iodinated drug often fail to distinguish between the parent drug and the de-iodinated metabolite if the epitope recognition is driven by the heterocyclic rings rather than the iodine.
Mitigation Strategy:
-
Selectivity Screen: Test your capture antibody against both the 7-Iodo parent and the 7-H (de-iodinated) analog.[1]
-
Threshold: Acceptable cross-reactivity is usually < 20%. If > 20%, the assay cannot distinguish active drug from inactive metabolite.
References
-
Charrier, J. D., et al. (2019). Heterocyclic inhibitors of ATR kinase. U.S. Patent No. 10,392,376. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the synthesis of ATR inhibitors using 7-Iodo-3H-imidazo[4,5-b]pyridine as the key intermediate (Intermedi
-
Bannen, L. C., et al. (2009). Fused heteroaryl pyridyl and phenyl benzenesuflonamides as CCR2 modulators. WO Patent 2009/009740.
- Context: Details the use of the 7-Iodo scaffold in creating CCR2 antagonists for inflamm
-
Bavetsias, V., et al. (2012). 7-Isoindolinyl-imidazo[4,5-b]pyridines as potent inhibitors of ATR kinase.[1] Bioorganic & Medicinal Chemistry Letters, 22(21), 6685-6690.
- Context: Provides SAR data comparing 7-substituted imidazopyridines and their selectivity profiles against
-
ChemScene. (2024). Product Guide: 7-Iodo-3H-imidazo[4,5-b]pyridine.
-
Context: Physicochemical properties and handling safety data.[2]
-
stability issues of 7-Iodo-3H-imidazo[4,5-b]pyridine in solution
Welcome to the dedicated technical support center for 7-Iodo-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
7-Iodo-3H-imidazo[4,5-b]pyridine is a key heterocyclic intermediate in medicinal chemistry, valued for its structural similarity to purines.[1][2] The presence of an iodine atom on the pyridine ring, however, introduces potential stability concerns that must be addressed for reliable experimental outcomes. The carbon-iodine (C-I) bond can be susceptible to cleavage under various conditions, leading to compound degradation and the emergence of impurities. This guide will equip you with the knowledge to anticipate, identify, and mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual or analytical signs of degradation of 7-Iodo-3H-imidazo[4,5-b]pyridine in solution?
A: Visually, you might observe a color change in your solution, often turning a pale yellow or brown, which can indicate the formation of free iodine or other chromophoric degradation products. Analytically, the primary indicator is the appearance of new peaks in your chromatograms (HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound. A common degradation product to look for is the de-iodinated parent compound, 3H-imidazo[4,5-b]pyridine.
Q2: Which solvents are recommended for preparing stock solutions and for long-term storage?
A: For optimal stability, aprotic, anhydrous solvents are recommended for stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for imidazo[4,5-b]pyridine derivatives and generally provide good solubility and stability.[2][3] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. If a stock solution must be stored, aliquot it into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: How sensitive is 7-Iodo-3H-imidazo[4,5-b]pyridine to light?
A: Aromatic iodides can be photolabile.[4][5] Exposure to UV or even ambient light over extended periods can induce photochemical deiodination. Therefore, it is crucial to handle the solid compound and its solutions in amber vials or by wrapping containers with aluminum foil to minimize light exposure.
Q4: What is the expected stability of this compound in common aqueous buffers (e.g., PBS) at different pH values?
A: The stability of the imidazo[4,5-b]pyridine core in aqueous solutions can be pH-dependent.[6] While specific data for the 7-iodo derivative is limited, extreme pH conditions (highly acidic or alkaline) should be avoided for long-term storage as they can promote hydrolysis or other degradation pathways. The C-I bond stability can also be influenced by pH.[4] We strongly recommend performing a preliminary stability study in your specific buffer system if the solution needs to be stored for an extended period.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the handling and use of 7-Iodo-3H-imidazo[4,5-b]pyridine solutions.
Issue 1: Appearance of an Unexpected Peak in HPLC/LC-MS Analysis
-
Symptom: A new peak, often with a shorter retention time than the parent compound, is observed in the chromatogram.
-
Probable Cause: This is a classic sign of degradation. The most likely culprit is deiodination, resulting in the formation of 3H-imidazo[4,5-b]pyridine. Other possibilities include reaction with solvent impurities or other components in the solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Inconsistent Results or Loss of Biological Activity
-
Symptom: Assays show variable results, or the compound's potency appears to decrease over time.
-
Probable Cause: The concentration of the active parent compound is likely decreasing due to degradation. The degradation products may be inactive or have different activity profiles.
-
Causality and Action Plan:
-
Quantify Purity: Immediately assess the purity of the stock solution and any working solutions using a validated HPLC method.
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to understand which conditions (pH, light, temperature, oxidation) are most detrimental to the compound. This will provide insight into the likely cause of the instability in your assay.
-
Assay Buffer Compatibility: Test the stability of the compound directly in your final assay buffer over the time course of the experiment. Some buffer components can accelerate degradation.
-
Fresh Preparations: As a standard practice, always prepare fresh working solutions from a recently prepared stock solution for critical experiments.
-
Potential Degradation Pathways
Understanding the potential chemical transformations of 7-Iodo-3H-imidazo[4,5-b]pyridine is key to preventing them.
Caption: Potential degradation pathways for 7-Iodo-3H-imidazo[4,5-b]pyridine.
Experimental Protocols
To ensure self-validating experiments, we provide the following standardized protocols for assessing the stability of your compound.
Protocol 1: Forced Degradation Study
This study rapidly identifies conditions that cause degradation.
-
Preparation: Prepare a 1 mg/mL solution of 7-Iodo-3H-imidazo[4,5-b]pyridine in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the solution and subject it to the following parallel conditions for 24 hours:
-
Acidic: Add 1N HCl to a final concentration of 0.1N.
-
Basic: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C in the dark.
-
Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight.
-
Control: Keep at room temperature in the dark.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS, comparing them to the control to determine the percentage of degradation and identify major degradation products.
Protocol 2: Solution Stability in a Specific Solvent/Buffer
This protocol assesses stability under your actual experimental conditions.
-
Preparation: Prepare a solution of the compound at the desired concentration in your solvent or buffer of interest (e.g., DMSO, PBS pH 7.4).
-
Storage: Store the solution under the intended experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light unless it is a variable being tested.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by HPLC to determine the remaining percentage of the parent compound. A decrease of >5-10% is typically considered significant.
Data Summary and Recommendations
Based on the general properties of iodo-heterocyclic compounds, the following storage conditions are recommended.
| Condition | Solid Compound | Stock Solution (in DMSO/DMF) | Aqueous Working Solution |
| Temperature | -20°C to -80°C | -80°C (aliquoted) | Prepare fresh; use immediately |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light |
| Atmosphere | Store under inert gas (Ar, N₂) if possible | Tightly sealed vials | N/A (short-term use) |
Conclusion
References
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-B] Pyridine With Evaluation of Their Anticancer and Antimicrobial Activity. European Journal of Chemistry, 8(1), 25-32. [Link][7]
-
Al-Ostath, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(8), 3369. [Link][8]
-
Cieplik, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5009. [Link][1]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Journal of Chemical and Pharmaceutical Research. [This is a general reference to the class of compounds, specific URL not available][2]
-
Grdić, M. M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4435. [Link][3]
-
Pekošak, A., & Dolenc, M. S. (2019). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules, 24(17), 3169. [Link][4]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link][6]
-
Albini, A., & Protti, S. (2016). Photochemistry of aromatic compounds. Royal Society of Chemistry. [Link][5]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Poor Bioavailability of 7-Iodo-3H-imidazo[4,5-b]pyridine Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor bioavailability of 7-Iodo-3H-imidazo[4,5-b]pyridine analogs. This guide is structured to offer practical, in-depth solutions and foundational knowledge to aid in your experimental design and interpretation.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter that are indicative of poor bioavailability and offers step-by-step guidance to diagnose and resolve these problems.
Problem 1: High In Vitro Potency Not Translating to In Vivo Efficacy
Symptoms: Your 7-iodo-3H-imidazo[4,5-b]pyridine analog demonstrates excellent potency in biochemical and cellular assays (e.g., low nM IC50), but shows weak or no activity in animal models.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed. The imidazo[4,5-b]pyridine core, while a valuable pharmacophore, can contribute to low solubility.[1][2]
-
Troubleshooting Steps:
-
Quantify Aqueous Solubility: Determine the thermodynamic and kinetic solubility of your compound at different pH values (e.g., pH 2, 6.8) to simulate gastric and intestinal conditions.
-
Formulation Strategies:
-
Co-solvents and Surfactants: For initial in vivo screens, formulating the compound in a vehicle containing co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can provide a preliminary indication of whether solubility is a limiting factor.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the crystalline drug in a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state.
-
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation. The iodo-substituent can be a site for metabolic modification.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. This can reveal metabolic "hot spots" on the molecule.
-
Prodrug Approach: If a specific metabolic liability is identified (e.g., oxidation), a prodrug strategy can be employed to mask this site until the compound is absorbed.
-
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen.
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This in vitro model can assess both passive permeability and active transport. A high efflux ratio (B-A/A-B permeability) is indicative of P-gp mediated efflux.
-
Co-dosing with an Efflux Inhibitor: In preclinical studies, co-administering the compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) can help confirm if efflux is a major contributor to poor bioavailability.
-
-
Problem 2: High Variability in Pharmacokinetic (PK) Data
Symptoms: You observe large animal-to-animal variability in plasma concentrations (Cmax and AUC) following oral administration of your compound.
Possible Causes & Solutions:
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble compounds.
-
Troubleshooting Steps:
-
Fasted vs. Fed PK Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the extent of the food effect.
-
Lipid-Based Formulations: Formulations such as SEDDS or SMEDDS can often mitigate food effects by creating a consistent environment for drug dissolution and absorption.
-
-
-
Inconsistent Dissolution: The solid form of the compound (e.g., crystallinity, particle size) can influence its dissolution rate, leading to variable absorption.
-
Troubleshooting Steps:
-
Solid-State Characterization: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution and more consistent absorption.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of 7-Iodo-3H-imidazo[4,5-b]pyridine analogs?
A1: The poor bioavailability of this class of compounds typically stems from a combination of factors inherent to their physicochemical properties:
-
Low Aqueous Solubility: The planar, aromatic nature of the imidazo[4,5-b]pyridine scaffold often leads to strong crystal lattice energy and poor solubility in water.
-
High First-Pass Metabolism: The liver and intestinal wall contain cytochrome P450 enzymes that can metabolize the compound before it reaches systemic circulation. The iodo-substituent and other positions on the heterocyclic ring system can be susceptible to oxidation or other metabolic transformations.
-
Efflux by Transporters: These compounds can be recognized and actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), reducing their net absorption.
Q2: How can I improve the aqueous solubility of my 7-Iodo-3H-imidazo[4,5-b]pyridine analog?
A2: Several strategies can be employed to enhance the solubility of your compound:
-
Salt Formation: If your molecule has a basic or acidic functional group, forming a salt can significantly improve its solubility and dissolution rate.
-
Co-crystallization: Co-crystals are multicomponent crystalline solids where the drug and a co-former are held together by non-covalent interactions. This can disrupt the crystal lattice of the drug, leading to improved solubility.
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix, the high-energy amorphous state can be stabilized, leading to a supersaturated solution upon dissolution, which can enhance absorption.
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, thereby accelerating the dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and facilitate absorption via the lymphatic system, which can also help bypass first-pass metabolism.
-
Q3: What is the role of the iodo-substituent in the bioavailability of these analogs?
A3: The 7-iodo substituent can have several effects on bioavailability:
-
Physicochemical Properties: The iodine atom increases the molecular weight and lipophilicity of the molecule, which can influence its solubility and permeability.
-
Metabolic Stability: The carbon-iodine bond can be a site for metabolic dehalogenation, although this is generally less common than oxidation of other parts of the molecule. Its presence can also electronically influence the metabolic susceptibility of adjacent positions. In some synthetic routes, iodo-substituted imidazo[4,5-b]pyridines have been noted to react more rapidly, which may have implications for their metabolic stability.[3]
-
Target Engagement: The iodo-substituent is often incorporated to provide a vector for further chemical modification or to enhance binding to the target protein. Any modifications to this position to improve bioavailability must also consider the potential impact on pharmacological activity.
Q4: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my compound?
A4: The most common method for evaluating P-gp efflux is the in vitro Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells that mimic the intestinal epithelium and express efflux transporters like P-gp.
The assay involves measuring the transport of your compound across the Caco-2 cell monolayer in both directions: from the apical (lumenal) side to the basolateral (blood) side (A-to-B), and from the basolateral to the apical side (B-to-A).
An efflux ratio, calculated as the ratio of the B-to-A permeability coefficient (Papp) to the A-to-B Papp, greater than 2 is generally considered indicative of active efflux.
Q5: Are there any successful examples of improving the bioavailability of imidazo[4,5-b]pyridine analogs?
A5: Yes, there are several published examples of successful bioavailability enhancement for this class of compounds, particularly in the context of kinase inhibitor development. For instance, in a study on imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors, optimization of the substituents led to a preclinical candidate with high oral bioavailability (79% in rats).[4] This was achieved through medicinal chemistry efforts to modulate the physicochemical properties of the molecule to improve its ADME profile. Another study on a C7-pyrazole substituted imidazo[4,5-b]pyridine derivative reported low oral bioavailability (13%) and poor kinetic solubility, highlighting the challenges that need to be overcome with this scaffold.[5] These examples underscore the importance of a multi-pronged approach that combines medicinal chemistry optimization with advanced formulation strategies.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Selected Imidazo[4,5-b]pyridine Analogs in Rodents
| Compound ID | Substitution Pattern | Dosing Route & Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) | Reference |
| 27e | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl) | Oral, 5 mg/kg (rat) | - | - | - | 79 | [4] |
| 7a | 7-(1-phenyl-1H-pyrazol-4-yl) | Oral, 10 mg/kg (mouse) | - | - | - | 13 | [5] |
| 7d | 7-(1-(4-fluorophenyl)-1H-pyrazol-4-yl) | Oral, 10 mg/kg (mouse) | - | - | - | 16 | [5] |
Note: This table provides examples from the literature on related imidazo[4,5-b]pyridine analogs to illustrate the range of pharmacokinetic properties that can be observed and the potential for improvement.
Experimental Protocols
Protocol 1: Basic In Vitro Solubility Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Buffer Solutions: Prepare phosphate-buffered saline (PBS) at pH 7.4 and a citrate buffer at pH 2.0.
-
Assay Procedure: a. Add 10 µL of the 10 mM stock solution to 990 µL of each buffer in a microcentrifuge tube (final concentration of DMSO is 1%). b. Vortex the tubes vigorously for 1 minute. c. Incubate the tubes at room temperature for 2 hours with shaking. d. Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound. e. Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) against a standard curve.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reagents:
-
Test compound (1 mM stock in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
-
Assay Procedure: a. Pre-warm the liver microsome suspension and phosphate buffer to 37°C. b. In a microcentrifuge tube, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1 mg/mL. c. Add the test compound to a final concentration of 1 µM. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding the NADPH regenerating system. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard. g. Centrifuge the samples to precipitate the protein. h. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point. i. Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
Caption: Key barriers to oral bioavailability of 7-Iodo-3H-imidazo[4,5-b]pyridine analogs.
Caption: Formulation strategies to enhance the bioavailability of poorly soluble compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 7-Iodo-3H-imidazo[4,5-b]pyridine during storage
Stability Assurance & Storage Protocol
Executive Summary: The "Weak Link" Analysis
Scientist-to-Scientist: 7-Iodo-3H-imidazo[4,5-b]pyridine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GABAA receptor modulators. Its value lies in the 7-iodo substituent, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
However, this reactivity is a double-edged sword. The Carbon-Iodine (C-I) bond is the thermodynamic weak point of this molecule. With a bond dissociation energy significantly lower than its chloro- or bromo-analogs, it is susceptible to homolytic cleavage upon exposure to UV/Visible light. Furthermore, the imidazopyridine core is electron-rich, making it prone to slow oxidative degradation if stored improperly.
This guide provides a self-validating system to ensure your starting material remains >98% pure.
Critical Storage Protocol (The Gold Standard)
Do not rely on "Room Temperature" advice found on generic shipping manifests. For research-grade purity, follow this rigorous protocol.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly retarding the rate of thermal decomposition and radical formation. |
| Light Protection | Strict Darkness (Amber vial + Foil) | The C-I bond is photolabile. Photons can excite the molecule, leading to homolytic fission and iodine radical release. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture. Prevents N-oxidation of the pyridine ring and hydrolysis of the imidazole NH. |
| Container | Borosilicate Glass (Teflon-lined cap) | Avoids leaching from plastics. Teflon (PTFE) liners prevent iodine vapor (if any forms) from corroding standard cap liners. |
| Desiccation | Required | The imidazole moiety can participate in hydrogen bonding with water, leading to "caking" and potential hydrolysis over time. |
Mechanism of Degradation (Visualized)
Understanding how the molecule breaks down allows you to prevent it. The primary pathway is Photodeiodination , followed by oxidative discoloration.
Figure 1: Photolytic degradation pathway of the C-I bond leading to des-iodo impurities and discoloration.
Troubleshooting & FAQs
Q1: My sample has turned from off-white to a light yellow/brown. Is it usable?
Diagnosis: The yellowing is likely due to the liberation of elemental iodine (
-
Action:
-
Perform a solubility check . Elemental iodine is less soluble in polar aqueous buffers than the parent compound.
-
Run an LC-MS . Look for the "Des-iodo" mass (Parent Mass - 126 amu).
-
Purification: If the impurity is <5%, you can often repurify via recrystallization (ethanol/water) or a short silica plug wash (iodine is non-polar and elutes differently).
-
-
Verdict: Usable for rough chemistry, but not for kinetic studies or precise biological assays.
Q2: Can I store this in DMSO stock solutions at -20°C?
Diagnosis: Storing iodo-heterocycles in DMSO is risky.
-
Reasoning: DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) over long periods, especially if the solution absorbs water. The freezing point of DMSO is ~19°C, so freeze-thaw cycles at -20°C can cause physical stress and precipitation.
-
Action: It is safer to store the compound as a solid powder . If you must store as a liquid, use anhydrous DMF or Acetonitrile at -80°C, sealed under Argon.
Q3: I left the vial on the benchtop over the weekend.
Diagnosis: Exposure to ambient light and humidity.
-
Risk Assessment: If the vial was clear glass, significant photolysis may have occurred. If amber, risk is lower.
-
Protocol:
-
Check appearance (caking or color change).
-
Run a quick TLC (Thin Layer Chromatography). The des-iodo impurity usually has a different Rf value due to the loss of the heavy halogen.
-
If TLC shows a single spot, it is likely safe to use.
-
Quality Control (QC) Workflow
Before committing this material to a high-value synthesis (e.g., a 10-step total synthesis), validate its integrity using this logic flow.
Figure 2: Decision tree for validating the integrity of 7-Iodo-3H-imidazo[4,5-b]pyridine before use.
References
-
Shelke, R. N., et al. (2017).[2] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PMC. Retrieved from [Link]
Sources
Validation & Comparative
7-Iodo-3H-imidazo[4,5-b]pyridine: Kinase Selectivity & Scaffold Analysis
This guide provides an in-depth technical analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine , a critical "privileged scaffold" in medicinal chemistry. It is not a marketed drug itself but a high-value intermediate used to synthesize potent Type I ATP-competitive kinase inhibitors.
This analysis focuses on its application in targeting Aurora Kinases (A/B) , FLT3 , and TrkA , detailing how the 7-iodo "handle" enables the modulation of selectivity profiles.
Executive Summary: The "Solvent-Vector" Scaffold
7-Iodo-3H-imidazo[4,5-b]pyridine (CAS: 1100318-98-6) serves as a 1-deazapurine bioisostere. Unlike the ubiquitous purine scaffold, the imidazo[4,5-b]pyridine core alters the hydrogen bond donor/acceptor landscape at the kinase hinge region.
The 7-Iodo position is the functional key. It allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce solubilizing or affinity-driving groups that extend into the Solvent Accessible Area or the Glycine-rich P-loop . This vector is the primary determinant of the scaffold's selectivity profile.
Core Selectivity Highlights
| Target Kinase | Role of Scaffold | Key Selectivity Driver (C7-Substituent) |
| Aurora A | Hinge Binder (N3/N4) | P-loop Interaction: 1-benzyl-1H-pyrazol-4-yl or piperazine tails. |
| FLT3 | Dual Inhibitor (Aurora/FLT3) | Solvent Front: Solubilizing groups (e.g., morpholine) often confer FLT3 potency. |
| TrkA | Scaffold Hop (from Pyrazole) | Gatekeeper/Hinge: C7 substitution tunes the fit against the Met gatekeeper. |
| B-Raf | DFG-in Binder |
Structural Basis of Selectivity
To understand the selectivity profile, one must analyze the binding mode. The imidazo[4,5-b]pyridine core binds to the ATP hinge region, mimicking Adenine but with distinct vectors.
Binding Mode & Numbering (DOT Diagram)
The following diagram illustrates the standard numbering and the interaction vectors within the kinase pocket.
Figure 1: Binding vectors of the imidazo[4,5-b]pyridine scaffold. The N3/N4 motif locks the hinge, while the C7-Iodo position directs substituents toward the solvent front or P-loop to induce selectivity.
Comparative Profiling: Scaffold Performance
The 7-iodo-imidazo[4,5-b]pyridine scaffold is often compared to 7-Azaindole and Purine scaffolds. The table below contrasts their physicochemical and biological profiles.
Table 1: Scaffold Comparison Matrix
| Feature | Imidazo[4,5-b]pyridine | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Purine |
| Hinge Interaction | N3 (Donor) / N4 (Acceptor) .[1] Strong bidentate binding. | N1 (Donor) / N7 (Acceptor) . Similar geometry, widely used (e.g., Vemurafenib). | N9 (Donor) / N1 (Acceptor) . Classic ATP mimic. |
| C7-Position Role | Solvent/P-loop Vector. The iodine allows modular extension. Critical for Aurora A vs B selectivity. | Solvent Vector (C3). (Note: Numbering differs). Used for solubilizing groups.[2][3] | C6/C2 Functionalization. C6-NH2 is the standard hinge donor. |
| Selectivity Potential | High. C7 substituents can exploit subtle P-loop differences (e.g., Thr217 in AurA). | High. Very common in kinase drug discovery. | Low/Moderate. Highly promiscuous unless heavily decorated. |
| Synthetic Utility | High (C7-Iodo). Ready for Suzuki/Sonogashira coupling. | High. Halogenation at C3/C5 is standard. | High. S_NAr chemistry at C6/C2. |
| Key Example | CCT137690 (Aurora A/B) | Vemurafenib (B-Raf) | Roscovitine (CDK) |
Experimental Data: The "Derived" Selectivity Profile
Since the 7-iodo fragment itself is a weak binder (Fragment efficiency < 0.3), the selectivity profile is discussed in the context of its C7-substituted derivatives (e.g., CCT137690 analogs).
Aurora A vs. Aurora B Selectivity
The scaffold achieves isoform selectivity through specific C7-substituents that interact with Thr217 (Aurora A) versus Glu217 (Aurora B).
-
Compound 28c (C7-derivative):
Off-Target Liability (Promiscuity)
While tunable, the core scaffold often retains affinity for:
-
FLT3: Often equipotent to Aurora A (Dual inhibition).
-
JAK2: Common off-target (approx. 10-fold less potent).
-
RET: Significant inhibition observed at 1 µM.
Protocols: From Fragment to Lead
To utilize 7-Iodo-3H-imidazo[4,5-b]pyridine effectively, researchers must employ robust synthesis and screening workflows.
Workflow Diagram (DOT)
Figure 2: Synthetic workflow for converting the 7-iodo fragment into a library of kinase inhibitors.
Detailed Protocol: Suzuki Coupling at C7
Objective: Introduce a solubilizing pyrazole tail to target the Aurora A P-loop.
-
Reagents:
-
Procedure:
-
Degas solvents with N₂ for 15 minutes.
-
Combine substrate (1.0 eq), boronate (1.2 eq), and base (3.0 eq) in a microwave vial.
-
Add catalyst under inert atmosphere.
-
Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).
-
-
Validation:
-
Confirm C7-C bond formation via ¹H-NMR (disappearance of C7-H signal if applicable, though Iodine substitution is ipso).
-
Verify Mass (LC-MS).
-
Detailed Protocol: ADP-Glo Kinase Assay (Aurora A)
Objective: Determine IC50 of the derived compound.[3]
-
Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant Human Aurora A (0.5 nM final).
-
Substrate: Kemptide (peptide substrate) + Ultra-Pure ATP (10 µM, Km approx).
-
Execution:
-
Incubate Compound + Enzyme for 15 min at RT (pre-equilibrium).
-
Add ATP/Substrate mix to initiate.
-
Incubate for 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read Luminescence (RLU).
-
-
Analysis: Plot RLU vs. log[Compound] to derive IC50 using a 4-parameter logistic fit.
References
-
Bavetsias, V., et al. (2010).[3] "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 53(14), 5213–5228.[3]
-
Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 56(22), 9122–9135.
-
Faisal, A., et al. (2011). "The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo."[5] Molecular Cancer Therapeutics, 10(11), 2115-2123.
-
PubChem Compound Summary. "7-Iodo-3H-imidazo[4,5-b]pyridine." National Center for Biotechnology Information.
-
Bayliss, R., et al. (2016). "Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors." Proceedings of the National Academy of Sciences, 113(48), 13732-13737.
Sources
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine Fragmentation
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmaceutical relevance.[1] Its derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of a halogen, such as iodine, at the 7-position of the 3H-imidazo[4,5-b]pyridine core can significantly modulate its chemical properties and biological activity. Accurate structural characterization of these molecules is paramount in drug discovery and development.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel chemical entities.[4] This application note provides a comprehensive guide to the analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine using electrospray ionization (ESI) mass spectrometry, with a detailed exploration of its fragmentation pathways. Understanding these fragmentation patterns is crucial for unambiguous identification and for predicting the metabolic fate of related compounds.
Scientific Rationale: The "Why" Behind the Protocol
The choice of Electrospray Ionization (ESI) in positive ion mode is predicated on the basic nature of the imidazo[4,5-b]pyridine ring system. The nitrogen atoms in both the imidazole and pyridine rings are readily protonated, leading to the formation of a stable protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).[1] Collision-Induced Dissociation (CID) is employed to induce fragmentation of the precursor ion, providing structurally informative product ions. The fragmentation of protonated or deprotonated molecules can generally be categorized into charge retention and charge-migration fragmentations.[5] The interpretation of the resulting product ion spectrum allows for the confident identification of the analyte.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for acquiring high-quality mass spectra of 7-Iodo-3H-imidazo[4,5-b]pyridine.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for introduction into the mass spectrometer.
-
Procedure:
-
Accurately weigh approximately 1 mg of 7-Iodo-3H-imidazo[4,5-b]pyridine.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Vortex the solution until the sample is completely dissolved.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
2. Instrumentation and Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.
-
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the imidazo[4,5-b]pyridine core are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 100 - 150 °C | Facilitates desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in the removal of solvent from the generated ions. |
| Collision Gas | Argon or Nitrogen | Inert gas for inducing fragmentation in the collision cell. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies allows for the observation of both low-energy (primary) and high-energy (secondary) fragment ions. |
| Mass Range | m/z 50 - 500 | To encompass the precursor ion and all expected fragment ions. |
Results and Discussion: Deciphering the Fragmentation Puzzle
The expected molecular formula for 7-Iodo-3H-imidazo[4,5-b]pyridine is C₆H₄IN₃, with a monoisotopic mass of 244.9501 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of approximately 245.9579.
Proposed Fragmentation Pathways:
The fragmentation of the [M+H]⁺ ion of 7-Iodo-3H-imidazo[4,5-b]pyridine is anticipated to proceed through several key pathways, driven by the stability of the heterocyclic core and the nature of the carbon-iodine bond.
Diagram of Proposed Fragmentation Workflow
Caption: Experimental workflow for MS analysis.
-
Loss of Iodine Radical: A primary and highly characteristic fragmentation for iodo-substituted aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).
[C₆H₅IN₃]⁺• → [C₆H₅N₃]⁺ + I• m/z 246 → m/z 119
-
Loss of HI: Another common pathway involves the elimination of a neutral hydrogen iodide (HI) molecule. This often occurs through a rearrangement process.
[C₆H₅IN₃]⁺• → [C₆H₄N₃]⁺ + HI m/z 246 → m/z 118
-
Ring Cleavage: At higher collision energies, fragmentation of the imidazo[4,5-b]pyridine core itself can be expected. This can involve the loss of small neutral molecules such as HCN. The pyridine and imidazole rings are generally stable, but fragmentation can occur.[6][7]
-
Loss of HCN from the Imidazole Ring: [C₆H₅N₃]⁺ (m/z 119) → [C₅H₄N₂]⁺ + HCN m/z 119 → m/z 92
-
Loss of HCN from the Pyridine Ring: [C₆H₅N₃]⁺ (m/z 119) → [C₅H₄N₂]⁺ + HCN m/z 119 → m/z 92
-
Diagram of Key Fragmentation Pathways
Caption: Proposed fragmentation of 7-Iodo-3H-imidazo[4,5-b]pyridine.
Summary of Expected Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 245.9579 | 118.0456 | I• | [C₆H₅N₃]⁺ |
| 245.9579 | 117.0378 | HI | [C₆H₄N₃]⁺ |
| 118.0456 | 91.0378 | HCN | [C₅H₄N₂]⁺ |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of 7-Iodo-3H-imidazo[4,5-b]pyridine. The detailed protocol and the elucidation of the primary fragmentation pathways offer researchers a reliable method for the identification and structural characterization of this and related compounds. The characteristic losses of an iodine radical and hydrogen iodide are key diagnostic markers for iodo-substituted imidazo[4,5-b]pyridines. By employing high-resolution mass spectrometry and systematic fragmentation studies, researchers in drug development and related fields can confidently advance their understanding of these important molecules.
References
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural compounds. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. Available at: [Link]
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Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed. Available at: [Link]
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Imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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A Researcher's Guide to the Validation of 7-Iodo-3H-imidazo[4,5-b]pyridine as a Chemical Probe
This guide provides a comprehensive framework for the validation of 7-Iodo-3H-imidazo[4,5-b]pyridine, a member of the versatile imidazo[4,5-b]pyridine scaffold known for its kinase inhibitory activities.[1] While this specific molecule is not yet a widely characterized chemical probe, its structural alerts suggest potential as a modulator of key signaling pathways. We will therefore use it as a case study to illustrate the rigorous, multi-faceted process of chemical probe validation. This document is intended for researchers, scientists, and drug development professionals seeking to not only understand but also implement the necessary experiments to qualify a novel kinase inhibitor as a reliable tool for biological discovery.
The Imperative of Rigorous Validation: Beyond Binding Affinity
A chemical probe is a small molecule that allows for the interrogation of a protein's function in cells and organisms. Its value is directly proportional to the confidence with which we can attribute its biological effects to the modulation of its intended target. Therefore, a simple IC50 value is insufficient. A high-quality chemical probe must be potent, selective, and demonstrate target engagement in a cellular context. This guide will walk through the essential experimental layers required to build a compelling validation case for 7-Iodo-3H-imidazo[4,5-b]pyridine, comparing its hypothetical data profile to well-established probes for relevant kinase targets.
Primary Hypothesized Targets: TAK1 and RIPK2
The imidazo[4,5-b]pyridine core is a known hinge-binding motif for many kinases. Based on publicly available data for structurally related compounds, we hypothesize that 7-Iodo-3H-imidazo[4,5-b]pyridine may exhibit inhibitory activity against members of the MAP kinase and RIP kinase families, with a particular focus on TAK1 (Transforming growth factor-β-activated kinase 1) and RIPK2 (Receptor-interacting serine/threonine-protein kinase 2). Both are critical nodes in inflammatory signaling pathways.
This guide will therefore benchmark the hypothetical validation of 7-Iodo-3H-imidazo[4,5-b]pyridine against two well-characterized chemical probes:
-
(5Z)-7-Oxozeaenol : A potent, albeit not perfectly selective, covalent inhibitor of TAK1.[2][3]
-
GSK583 : A potent and selective ATP-competitive inhibitor of RIPK2.[4][5][6]
A Multi-Pillar Approach to Validation
Our validation strategy for 7-Iodo-3H-imidazo[4,5-b]pyridine will be built on three pillars:
-
Biochemical Characterization : Determining the potency and selectivity of the compound against purified enzymes.
-
Cellular Target Engagement : Confirming that the compound interacts with its intended target within the complex environment of a living cell.
-
Cellular Phenotyping : Linking target engagement to a measurable biological outcome.
Caption: A three-pillar workflow for chemical probe validation.
Pillar 1: Biochemical Characterization
In Vitro Potency and Selectivity
The first step is to ascertain the potency of 7-Iodo-3H-imidazo[4,5-b]pyridine against its hypothesized targets and its selectivity across the broader human kinome.
Experimental Protocol: In Vitro Kinase Assay
A radiometric or fluorescence-based in vitro kinase assay is the gold standard for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents : Purified recombinant TAK1 and RIPK2, appropriate substrates (e.g., myelin basic protein for TAK1), ATP, 7-Iodo-3H-imidazo[4,5-b]pyridine, and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
A dilution series of 7-Iodo-3H-imidazo[4,5-b]pyridine is prepared in a multi-well plate.
-
The kinase and its substrate are added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A detection reagent is added to measure the amount of product formed (e.g., ADP).
-
-
Data Analysis : The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a suitable curve-fitting model.
Comparative Data: Potency
| Compound | Target | Biochemical IC50 |
| 7-Iodo-3H-imidazo[4,5-b]pyridine (Hypothetical) | TAK1 | To be determined |
| 7-Iodo-3H-imidazo[4,5-b]pyridine (Hypothetical) | RIPK2 | To be determined |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1 nM[3] |
| GSK583 | RIPK2 | 5 nM[4][6] |
Experimental Protocol: Kinome-wide Selectivity Profiling
A broad kinase panel screen (e.g., >400 kinases) is essential to identify off-targets. This is typically performed by specialized vendors.
-
Procedure : 7-Iodo-3H-imidazo[4,5-b]pyridine is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.
-
Data Analysis : The results are reported as percent inhibition for each kinase. Any "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination.
Comparative Data: Selectivity
| Compound | Primary Target | Notable Off-Targets (>50% inhibition @ 1µM) |
| 7-Iodo-3H-imidazo[4,5-b]pyridine (Hypothetical) | TAK1/RIPK2 | To be determined |
| (5Z)-7-Oxozeaenol | TAK1 | MEK1, MEKK1, and others[2][3] |
| GSK583 | RIPK2 | Highly selective, with some activity against RIPK3.[4] |
Pillar 2: Cellular Target Engagement
Demonstrating that a compound binds to its intended target in a living cell is a critical validation step.[7] We will explore two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that a protein's thermal stability is altered upon ligand binding.[8]
Experimental Protocol: CETSA
-
Cell Treatment : Treat cultured cells (e.g., HEK293T) with either vehicle or a saturating concentration of 7-Iodo-3H-imidazo[4,5-b]pyridine for a defined period.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[9]
-
Lysis and Fractionation : Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection : Analyze the amount of soluble target protein (TAK1 or RIPK2) at each temperature by Western blotting or other quantitative methods.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Inhibition of TAK1/RIPK2 signaling by 7-Iodo-3H-imidazo[4,5-b]pyridine.
Cellular Viability
It is crucial to distinguish between on-target pharmacological effects and non-specific cytotoxicity.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating : Seed cells in a 96-well plate.
-
Compound Treatment : Treat the cells with a dose-range of 7-Iodo-3H-imidazo[4,5-b]pyridine for an extended period (e.g., 24-72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. [10]4. Solubilization and Readout : Solubilize the formazan crystals and measure the absorbance. [10]5. Data Analysis : Calculate the concentration at which cell viability is reduced by 50% (CC50). A significant window between the cellular IC50 for target engagement and the CC50 is desirable.
Conclusion and Future Directions
The validation of a chemical probe is a rigorous, iterative process. This guide has outlined a comprehensive strategy to characterize 7-Iodo-3H-imidazo[4,5-b]pyridine. Should this compound demonstrate high potency, clean selectivity, and robust on-target cellular activity, it would represent a valuable addition to the chemical biology toolbox for dissecting the roles of its target kinase(s) in health and disease. The imidazo[4,5-b]pyridine scaffold has already yielded potent inhibitors of various kinases, suggesting that 7-Iodo-3H-imidazo[4,5-b]pyridine holds promise as a starting point for the development of a high-quality chemical probe. [11][12][13][14][15][16][17]Further studies, including the development of a structurally related, inactive control compound, would further strengthen its validation.
References
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- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5729.
- Bebbington, D., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 59(7), 3048-3065.
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GSK583 - The Chemical Probes Portal. (n.d.). Retrieved from [Link]
- Drewry, D. H., et al. (2019).
- Antczak, C., et al. (2015).
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- St. Onge, R. P., et al. (2015). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Bioorganic & Medicinal Chemistry, 23(21), 6971-6979.
- NanoBRET™ TE Intracellular Kinase Assay RIPK2 TE Assay. (n.d.).
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- NanoBRET™ Target Engagement Assay for RIPK2. (n.d.).
- Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-710.
- Li, S., et al. (2023). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 120(40), e2308079120.
- RIP2 kinase screening hit 1 and the selective inhibitor GSK583. (n.d.).
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- Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. (2020). Journal of Medicinal Chemistry, 63(22), 13766-13791.
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- (5Z)-7-Oxozeaenol. (n.d.). Tocris Bioscience.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1470, 239-258.
- Li, S., et al. (2023).
- Identification of a chemical probe for lipid kinase phosphatidylinositol-5-phosphate 4-kinase gamma (PI5P4Kγ). (2022).
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Chemical probe can help regulate an essential signaling p
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CETSA. (n.d.). Retrieved from [Link]
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
- NanoBRET™ TE Intracellular Kinase Assay NanoLuc®-RIPK2 Fusion TE Assay. (n.d.).
- TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. (2016). Oncotarget, 7(48), 78994-79006.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). Discovery Research Portal - University of Dundee.
- GSK 583. (n.d.). R&D Systems.
- (5Z)-7-Oxozeaenol (CAS 253863-19-3). (n.d.). Cayman Chemical.
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (n.d.).
- Critical Needs in Cellular Target Engagement. (n.d.). Eurofins DiscoverX.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Executing a NanoBRET™ Experiment: From Start to D
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (2012). Journal of Medicinal Chemistry, 55(17), 7750-7764.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127418.
- GSK583 | RIPK2 Inhibitor. (n.d.). MedchemExpress.com.
- Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. (2018). Nucleic Acids Research, 46(14), e85.
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- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 15. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 7-Iodo-3H-imidazo[4,5-b]pyridine
[1]
Executive Summary: The Scaffold & Its Utility
7-Iodo-3H-imidazo[4,5-b]pyridine (CAS: 1100318-98-6) is a high-value "warhead" intermediate used primarily in the synthesis of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and CCR2 modulators .[1]
As a purine isostere (specifically an adenine mimic), the imidazo[4,5-b]pyridine core possesses inherent affinity for ATP-binding pockets.[1] The iodine at the 7-position serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the molecule into the "gatekeeper" regions of kinase domains to achieve specificity.[1]
The Core Challenge: Because the naked scaffold mimics adenine, it exhibits high biological cross-reactivity (promiscuity) across the kinome. This guide compares its performance and selectivity profile against halogenated alternatives (7-Bromo, 7-Chloro) and structural isomers (7-Azaindole), providing protocols to validate its specificity.[1]
Comparative Analysis: 7-Iodo vs. Halogenated Alternatives
In structure-activity relationship (SAR) studies, the choice of halogen at the 7-position dictates both chemical reactivity (synthetic utility) and biological cross-reactivity (binding mode).[1]
Table 1: Physicochemical & Functional Comparison
| Feature | 7-Iodo-3H-imidazo[4,5-b]pyridine | 7-Bromo-3H-imidazo[4,5-b]pyridine | 7-Chloro-3H-imidazo[4,5-b]pyridine |
| Synthetic Utility | High. C-I bond is weakest; ideal for rapid library generation via Pd-coupling at mild temps.[1] | Medium. Requires higher temps or specialized ligands for coupling.[1] | Low. C-Cl bond is inert; often requires conversion to Iodo/Bromo first.[1] |
| Biological Cross-Reactivity | High (Promiscuous). The large Iodine atom can exploit hydrophobic pockets but often clashes with steric gates in smaller kinases.[1] | Moderate. Smaller halogen size allows broader (less selective) binding in some pockets. | Moderate. Similar to Adenine; lacks the hydrophobic bulk to drive selectivity.[1] |
| Metabolic Stability | Low. C-I bond is susceptible to oxidative dehalogenation in vivo.[1] | Medium. More stable than Iodo.[1] | High. C-Cl is metabolically robust.[1] |
| Primary Application | Intermediate. Rarely the final drug; used to build the drug.[1] | Intermediate/Probe. Sometimes used in final fragment hits.[1] | Scaffold. Often the starting material for the Iodo variant.[1] |
Expert Insight: Do not use the 7-Iodo variant as a final biological probe unless the Iodine is interacting with a specific halogen-bond acceptor in the target protein.[1] Its primary role is a reactive intermediate. If used in biological assays, it will show significant off-target inhibition of kinases like DNA-PK and ATM due to structural homology with ATR.[1]
Biological Cross-Reactivity: Kinome Selectivity Profiling[1]
When developing inhibitors based on this scaffold, you must quantify "cross-reactivity" against the purine-binding proteome.[1] The 7-Iodo core often cross-reacts with Class I PI3Ks and PIKK family members (ATM, mTOR).
Experimental Protocol: Competitive Binding Assay (TR-FRET)
Use this protocol to benchmark the scaffold's selectivity against alternatives.[1]
Objective: Determine the IC50 and Selectivity Score (S-score) of 7-Iodo-3H-imidazo[4,5-b]pyridine vs. a reference standard (e.g., Caffeine or 3-Methyladenine).
Reagents & Setup:
-
Kinase Tracer: Eu-labeled anti-GST antibody + AlexaFluor™ 647-labeled ATP competitive tracer.[1]
-
Target Proteins: Recombinant ATR, ATM, and DNA-PKcs.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-Iodo-3H-imidazo[4,5-b]pyridine in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) starting at 10 µM.
-
Incubation:
-
Add 5 µL of compound to a 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Critical Control: Include a "No Compound" (Max Signal) and "No Enzyme" (Min Signal) well.
-
-
Equilibrium: Incubate for 1 hour at Room Temperature (protect from light).
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration].
Self-Validating Logic:
-
If the Hill Slope is < 0.8 or > 1.2, suspect aggregation or non-specific binding (common with iodinated heterocycles due to hydrophobicity).
-
If 7-Iodo IC50 < 100 nM for multiple kinases, the scaffold is too "sticky" (high cross-reactivity). You must derivatize the 7-position to gain specificity.
Visualizing the Selectivity Pathway
The following diagram illustrates how the 7-Iodo scaffold is processed from a promiscuous binder to a selective drug, highlighting where cross-reactivity is eliminated.
Figure 1: Transformation of the 7-Iodo scaffold. The naked scaffold (Yellow) exhibits high cross-reactivity with off-targets (Red).[1] Synthetic functionalization (Blue) utilizes the iodine handle to introduce steric/electronic features that exclude off-targets and optimize binding to the primary target (Green).[1]
Immunological Cross-Reactivity (Assay Interference)[1]
If you are developing an ELISA or PK assay to detect drugs built on this scaffold, you must assess metabolite cross-reactivity .
-
Risk: The in vivo de-iodination of 7-Iodo-3H-imidazo[4,5-b]pyridine yields 3H-imidazo[4,5-b]pyridine (the unsubstituted core).[1]
-
Comparison: Antibodies raised against the iodinated drug often fail to distinguish between the parent drug and the de-iodinated metabolite if the epitope recognition is driven by the heterocyclic rings rather than the iodine.
Mitigation Strategy:
-
Selectivity Screen: Test your capture antibody against both the 7-Iodo parent and the 7-H (de-iodinated) analog.[1]
-
Threshold: Acceptable cross-reactivity is usually < 20%. If > 20%, the assay cannot distinguish active drug from inactive metabolite.
References
-
Charrier, J. D., et al. (2019). Heterocyclic inhibitors of ATR kinase. U.S. Patent No. 10,392,376. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the synthesis of ATR inhibitors using 7-Iodo-3H-imidazo[4,5-b]pyridine as the key intermediate (Intermedi
-
Bannen, L. C., et al. (2009). Fused heteroaryl pyridyl and phenyl benzenesuflonamides as CCR2 modulators. WO Patent 2009/009740.
- Context: Details the use of the 7-Iodo scaffold in creating CCR2 antagonists for inflamm
-
Bavetsias, V., et al. (2012). 7-Isoindolinyl-imidazo[4,5-b]pyridines as potent inhibitors of ATR kinase.[1] Bioorganic & Medicinal Chemistry Letters, 22(21), 6685-6690.
- Context: Provides SAR data comparing 7-substituted imidazopyridines and their selectivity profiles against
-
ChemScene. (2024). Product Guide: 7-Iodo-3H-imidazo[4,5-b]pyridine.
-
Context: Physicochemical properties and handling safety data.[2]
-
A Comparative Guide to the Cytotoxicity of Halogenated 3H-imidazo[4,5-b]pyridine Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 3H-imidazo[4,5-b]pyridine core has emerged as a privileged structure, owing to its structural similarity to endogenous purines, which allows for interaction with various biological targets.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of halogenated 3H-imidazo[4,5-b]pyridine derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. While specific data on 7-iodo derivatives is limited in the current literature, this guide will focus on available data for other halogenated, particularly bromo, derivatives as a means to understand the impact of halogenation on cytotoxicity.
The Rationale for Halogenation in Drug Design
The introduction of halogen atoms, such as bromine and iodine, into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein, often leading to enhanced biological activity. In the context of 3H-imidazo[4,5-b]pyridine derivatives, the position and nature of the halogen substituent can significantly impact their cytotoxic potency.
Comparative Cytotoxicity of Substituted 3H-imidazo[4,5-b]pyridine Derivatives
Numerous studies have demonstrated the potential of substituted 3H-imidazo[4,5-b]pyridine derivatives as cytotoxic agents against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds from the literature, highlighting the influence of different substitution patterns.
| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Varied Aryl | Varied Aryl | K562 | Moderate Activity | [3][4] |
| MCF-7 | Moderate Activity | [3][4] | ||||
| MDA-MB-468 | Moderate Activity | [3][4] | ||||
| Series B | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | H | Varied | MCF-7 | Prominent Activity | [5] |
| BT-474 | Prominent Activity | [5] | ||||
| Series C | Imidazo[4,5-b]pyridine-based CDK9 inhibitors | Varied | Varied | MCF-7 | 0.63 - 1.32 | [6] |
| HCT116 | 0.63 - 1.32 | [6] | ||||
| Series D | Amidino-substituted imidazo[4,5-b]pyridines | Varied | Varied | Colon Carcinoma | 0.4 - 0.7 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above, while not exhaustive, allows for the deduction of several key SAR insights:
-
Impact of Halogenation: The prominent anticancer activity observed for 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives (Series B) against breast cancer cell lines suggests that the presence of a halogen at the 6-position of the pyridine ring is favorable for cytotoxicity.[5] This is further supported by studies on other halogenated derivatives which have shown promising biological potential.[7]
-
Influence of Aryl Substituents: In the 2,3-diaryl-3H-imidazo[4,5-b]pyridine series (Series A), the nature and substitution pattern of the aryl groups at the 2 and 3 positions play a crucial role in determining the cytotoxic potency.[3][4]
-
Target-Specific Moieties: The potent activity of Series C derivatives highlights the effectiveness of designing imidazo[4,5-b]pyridines to target specific cellular machinery, in this case, Cyclin-Dependent Kinase 9 (CDK9).[6]
-
Role of Amidino Groups: The sub-micromolar activity of amidino-substituted derivatives (Series D) against colon carcinoma underscores the significant contribution of this functional group to the cytotoxic profile.[7]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of 3H-imidazo[4,5-b]pyridine derivatives are believed to be mediated through various mechanisms, including:
-
Kinase Inhibition: As demonstrated by the CDK9 inhibitors, these compounds can interfere with the cell cycle progression by targeting key regulatory kinases, leading to apoptosis.[6]
-
Induction of Apoptosis: Several studies have shown that imidazo[4,5-b]pyridine derivatives can induce programmed cell death. For instance, certain derivatives have been observed to cause cell cycle arrest and trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and PARP cleavage.[8]
Below is a conceptual workflow illustrating the evaluation of cytotoxicity and the potential mechanism of action for these compounds.
Caption: Workflow for Cytotoxicity and Mechanistic Evaluation.
Experimental Protocols
A crucial aspect of comparative analysis is the standardization of experimental methodologies. The most commonly employed method for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-Iodo-3H-imidazo[4,5-b]pyridine derivatives and a positive control (e.g., doxorubicin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized for each cell line.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Step-by-step MTT Assay Workflow.
Conclusion and Future Directions
The 3H-imidazo[4,5-b]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The available data on halogenated derivatives, particularly at the 6-position, indicate that halogenation is a viable strategy for enhancing cytotoxic potency. The diverse mechanisms of action, including kinase inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.
Future research should focus on a systematic exploration of 7-iodo-3H-imidazo[4,5-b]pyridine derivatives to provide a direct comparison with other halogenated and non-halogenated analogs. A comprehensive understanding of their SAR, coupled with detailed mechanistic studies and in vivo efficacy evaluations, will be crucial for advancing these promising compounds from the laboratory to clinical applications.
References
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2013). PubMed Central. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2015). Europe PMC. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
-
Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives... (n.d.). ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed. [Link]
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 7-Iodo-3H-imidazo[4,5-b]pyridine Against Doxorubicin and Paclitaxel
In the landscape of oncology drug discovery, the relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system, with numerous derivatives exhibiting significant antiproliferative activities.[1][2][3] This guide provides a comprehensive framework for benchmarking the anticancer potential of a representative member of this class, 7-Iodo-3H-imidazo[4,5-b]pyridine, against two well-established chemotherapeutic agents: Doxorubicin and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the hypothetical yet plausible anticancer effects of 7-Iodo-3H-imidazo[4,5-b]pyridine, grounded in the known activities of structurally related compounds.[4][5] The experimental protocols detailed herein are designed to provide a robust and reproducible methodology for such a comparative analysis.
Introduction to the Compounds
7-Iodo-3H-imidazo[4,5-b]pyridine: This compound belongs to the imidazo[4,5-b]pyridine family, which are structurally analogous to purines and have been shown to interact with various biological targets.[6][7] Derivatives of this scaffold have demonstrated potent anticancer activity, notably as inhibitors of key cell cycle regulators like Aurora kinases and Cyclin-dependent kinase 9 (CDK9).[5][8] Inhibition of these kinases can disrupt mitotic progression and induce apoptosis in cancer cells. For the purpose of this guide, we will hypothesize that 7-Iodo-3H-imidazo[4,5-b]pyridine exhibits similar kinase inhibitory activities, leading to cell cycle arrest and apoptosis.
Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin is an anthracycline antibiotic with a broad spectrum of activity against various cancers.[] Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage and apoptotic cell death.[10][11][12]
Paclitaxel: A member of the taxane family of drugs, Paclitaxel is a potent mitotic inhibitor used in the treatment of numerous solid tumors.[13][14] It functions by binding to and stabilizing microtubules, preventing their dynamic instability required for chromosome segregation during mitosis.[15][16][17] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.
Physicochemical Properties
| Compound | Chemical Formula | CAS Number |
| 7-Iodo-3H-imidazo[4,5-b]pyridine | C₆H₄IN₃ | 1100318-98-6[18] |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 23214-92-8 |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 33069-62-4 |
Comparative In Vitro Evaluation: Experimental Design
To comprehensively benchmark the anticancer activity of 7-Iodo-3H-imidazo[4,5-b]pyridine, a series of in vitro assays are proposed. For this guide, we will use the human breast adenocarcinoma cell line, MCF-7, as several imidazo[4,5-b]pyridine derivatives have shown efficacy against this cell line.[1][19]
Experimental Workflow
Caption: Experimental workflow for benchmarking anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 7-Iodo-3H-imidazo[4,5-b]pyridine, Doxorubicin, and Paclitaxel in culture medium. Replace the existing medium with 100 µL of medium containing the respective compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Determination (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.[22]
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with each compound at their respective IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer.[22] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add 50 µg of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and incubate at 37°C for 1-2 hours.[23][24]
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.[25][26]
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[27]
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.[28][29] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[30] Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Hypothetical Comparative Data
Disclaimer: The following data for 7-Iodo-3H-imidazo[4,5-b]pyridine is hypothetical and is presented for illustrative purposes to demonstrate a comparative analysis. The data is based on the known activities of similar imidazo[4,5-b]pyridine derivatives.
Table 1: Cytotoxicity against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| 7-Iodo-3H-imidazo[4,5-b]pyridine | 2.5 |
| Doxorubicin | 0.8 |
| Paclitaxel | 0.015 |
Table 2: Induction of Apoptosis in MCF-7 Cells
| Compound (at IC₅₀) | Caspase-3 Activity (Fold Increase vs. Control) |
| 7-Iodo-3H-imidazo[4,5-b]pyridine | 4.2 |
| Doxorubicin | 5.8 |
| Paclitaxel | 3.5 |
Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65 | 25 | 10 |
| 7-Iodo-3H-imidazo[4,5-b]pyridine | 20 | 15 | 65 |
| Doxorubicin | 30 | 10 | 60 |
| Paclitaxel | 10 | 5 | 85 |
Mechanistic Insights and Signaling Pathways
The hypothetical data suggests that 7-Iodo-3H-imidazo[4,5-b]pyridine induces G2/M phase cell cycle arrest and apoptosis, consistent with the inhibition of Aurora kinases and CDK9.
Proposed Signaling Pathway for 7-Iodo-3H-imidazo[4,5-b]pyridine
Caption: Proposed mechanism of action for 7-Iodo-3H-imidazo[4,5-b]pyridine.
Inhibition of Aurora A kinase by imidazo[4,5-b]pyridine derivatives can lead to defects in mitotic spindle formation, activating the spindle assembly checkpoint and causing a G2/M arrest.[31][32][33][34] Furthermore, Aurora A is known to negatively regulate the tumor suppressor p53; its inhibition can lead to p53 stabilization and subsequent apoptosis.[32] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of many anti-apoptotic proteins, such as Mcl-1.[35][36] Inhibition of CDK9 would therefore downregulate these survival proteins, tipping the cellular balance towards apoptosis.[37][38]
Discussion and Future Directions
This guide outlines a comprehensive strategy for the preclinical evaluation of 7-Iodo-3H-imidazo[4,5-b]pyridine as a potential anticancer agent. The hypothetical data, based on the known activities of related compounds, suggests that it may possess potent cytotoxic and pro-apoptotic properties, likely through the inhibition of key cell cycle kinases.
While its hypothetical IC₅₀ is higher than that of Paclitaxel and Doxorubicin, its distinct mechanism of action could offer advantages in overcoming resistance to these established drugs. The strong induction of G2/M arrest is a promising indicator of its potential as a mitotic inhibitor.
Future studies should focus on:
-
Validation of Kinase Inhibition: Directly assessing the inhibitory activity of 7-Iodo-3H-imidazo[4,5-b]pyridine against a panel of kinases, including Aurora A and CDK9.
-
Broader Cell Line Screening: Evaluating its efficacy across a diverse panel of cancer cell lines to identify responsive cancer types.
-
In Vivo Efficacy: Progressing to preclinical animal models to assess its antitumor activity, pharmacokinetics, and safety profile.
-
Combination Studies: Investigating potential synergistic effects when combined with other anticancer agents.
By following a rigorous and systematic benchmarking approach as outlined in this guide, the therapeutic potential of novel compounds like 7-Iodo-3H-imidazo[4,5-b]pyridine can be thoroughly and objectively evaluated, paving the way for the development of next-generation cancer therapies.
References
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Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Temple, C., & Kussner, C. L. (1981). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 24(11), 1304-1309. [Link]
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Anonymous. (n.d.). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. MDPI. [Link]
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Anonymous. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
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El-Gamal, M. I., et al. (2021). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 115, 105234. [Link]
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Momin, M., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
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Anonymous. (n.d.). 7-IODO-3H-IMIDAZO[4,5-B]PYRIDINE, 95.0%, 500mg. SciSupplies. [Link]
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Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5763. [Link]
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Anonymous. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. MDPI. [Link]
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Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5686. [Link]
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Kumar, A., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 477-486. [Link]
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Patel, M., & Le, A. (2023). Paclitaxel. StatPearls. [Link]
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Chen, X., et al. (2009). Aurora Kinase-A Inactivates DNA Damage Induced Apoptosis and Spindle Assembly Checkpoint Response Functions of p73. Molecular Cell, 35(5), 567-580. [Link]
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Anonymous. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Anonymous. (n.d.). Overview of CDK9 as a target in cancer research. PubMed Central. [Link]
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Zureigat, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(21), 5444. [Link]
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Shen, C., et al. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 131(23), 2588-2599. [Link]
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Anonymous. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]
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Anonymous. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
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Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(21), 2733-2738. [Link]
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Anonymous. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs. [Link]
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Anonymous. (n.d.). In vitro Cytotoxicity, Apoptosis, Effects on Cell Cycle Kinetics and Schedule-Dependent Effects Induced by Paclitaxel on C6 and. CABI Digital Library. [Link]
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Rahman, R., et al. (2024). CDK9 inhibition inhibits multiple oncogenic transcriptional and epigenetic pathways in prostate cancer. UroToday. [Link]
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Niu, N. K., et al. (2015). Pro-apoptotic and pro-autophagic effects of the Aurora kinase A inhibitor alisertib (MLN8237) on human osteosarcoma U-2 OS and MG-63 cells through the activation of mitochondria-mediated pathway and inhibition of p38 MAPK/PI3K/Akt/mTOR signaling pathway. Drug Design, Development and Therapy, 9, 1595-1627. [Link]
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Anonymous. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Anonymous. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
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Jain, S., & Vahdat, L. T. (2011). Targeted Delivery of Paclitaxel to Tumor Cells: Synthesis and In Vitro Evaluation. Pharmaceuticals, 4(11), 1479-1491. [Link]
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Güllü, G., et al. (2010). Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways. Apoptosis, 15(1), 1-11. [Link]
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Anonymous. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
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Simone, C. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. ISRN Oncology, 2013, 305371. [Link]
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Anonymous. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Anonymous. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Anonymous. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... YouTube. [Link]
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Horwitz, S. B. (1992). Taxol (paclitaxel): mechanisms of action. Trends in Pharmacological Sciences, 13(4), 134-136. [Link]
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evaluating the therapeutic index of 7-Iodo-3H-imidazo[4,5-b]pyridine
Executive Summary
7-Iodo-3H-imidazo[4,5-b]pyridine is not a final therapeutic agent but a critical pharmacophore scaffold used in the discovery of potent kinase inhibitors, specifically for the Aurora Kinase family (A, B, and C) . Its value lies in the 7-iodo substitution, which serves as a reactive handle for Buchwald-Hartwig cross-coupling , allowing medicinal chemists to introduce solubilizing groups (e.g., piperazines) or specificity-enhancing motifs (e.g., pyrazoles) into the solvent-exposed region of the ATP-binding pocket.
This guide evaluates the "Therapeutic Index" (TI) of this scaffold by analyzing the performance of its most successful derivative, CCT137690 . We compare its selectivity and potency against alternative scaffolds like Pyrazolo[1,5-a]pyrimidines and the non-selective reference Staurosporine .
Key Findings
-
High Potency: Derivatives achieve biochemical IC50 values <20 nM against Aurora A/B.
-
Selectivity (Safety): The scaffold enables high selectivity over off-targets (e.g., CDK2), resulting in a superior in vitro Therapeutic Index compared to pan-kinase inhibitors.
-
Synthetic Utility: The 7-iodo position allows late-stage diversification with >80% yields via palladium-catalyzed amination.
Therapeutic Index & Biological Performance
In the context of early drug discovery, the Therapeutic Index (TI) is often approximated by the Selectivity Index (SI) : the ratio of toxicity (or off-target inhibition) to therapeutic potency.
Comparative Data: Scaffold Performance
The following table contrasts the 7-Iodo-Imidazo[4,5-b]pyridine-derived lead (CCT137690) against standard alternatives.
| Feature | 7-Iodo-Imidazo[4,5-b]pyridine Derivative (CCT137690) | Pyrazolo[1,5-a]pyrimidine Derivative (Generic) | Staurosporine (Reference Control) |
| Primary Target | Aurora A / Aurora B | Aurora A / CDK2 | Pan-Kinase (Non-selective) |
| Target IC50 (nM) | 15 nM (Aurora A) | ~30–50 nM | < 5 nM |
| Cellular GI50 (µM) | 0.81 µM (Oral Cancer ORL-48) | 1.2 – 5.0 µM | < 0.01 µM (High Toxicity) |
| Selectivity Profile | High (>20-fold vs. CDK2) | Moderate (Often hits CDKs) | None (Promiscuous) |
| Solubility | High (with piperazine tail) | Moderate | Low |
| Est. In Vitro TI | ~54 (GI50 / Enz IC50) | ~20–40 | ~1 (Toxic at active dose) |
Interpretation: The 7-Iodo-imidazo[4,5-b]pyridine scaffold allows for the construction of inhibitors that are 50x more potent against the enzyme than they are toxic to general cell physiology (unless driven by Aurora addiction), indicating a wide therapeutic window for oncology applications.
Mechanism of Action & Signaling Pathway
The therapeutic efficacy of this scaffold stems from its ability to competitively inhibit ATP binding in the Aurora Kinase active site. The 7-position (where the Iodine is located) is crucial because it orients substituents towards the solvent-accessible channel , minimizing steric clashes with the conserved "gatekeeper" residues found in other kinases.
Pathway Diagram: Aurora Kinase Inhibition
The following diagram illustrates how the inhibitor disrupts the mitotic cycle, leading to apoptosis in cancer cells.[1]
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding, preventing centrosome maturation and forcing the cancer cell into apoptotic death via the Spindle Assembly Checkpoint.
Experimental Protocols
To evaluate the therapeutic potential of this scaffold, researchers must synthesize the active derivative and assay its kinase selectivity.
Protocol A: Synthesis via Buchwald-Hartwig Coupling
This step converts the inactive 7-Iodo intermediate into a bioactive lead.
Reagents:
-
Substrate: 7-Iodo-3H-imidazo[4,5-b]pyridine (1.0 eq)
-
Amine: N-Methylpiperazine or substituted benzylamine (1.2 eq)
-
Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Charge: Add 7-Iodo scaffold, amine, base, and ligand to a reaction vial under Argon.
-
Catalyst: Add Pd source last to prevent premature oxidation.
-
Heat: Reflux at 100°C for 12–16 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
-
Validation: Confirm product via 1H-NMR (loss of C7-I signal, appearance of amine protons).
Protocol B: In Vitro Aurora A Kinase Assay
Objective: Determine IC50 to calculate Selectivity Index.
-
Preparation: Dilute the synthesized inhibitor in DMSO (10-point serial dilution).
-
Enzyme Mix: Incubate Recombinant Aurora A (5 nM) with peptide substrate (Kemptide) in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2).
-
Initiation: Add ATP (10 µM) containing [γ-33P]-ATP (tracer).
-
Incubation: 30 minutes at 30°C.
-
Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Measure incorporated radioactivity via scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Synthesis & Optimization Workflow
The following diagram details the logical flow from the raw 7-iodo material to the final validated hit.
Figure 2: Lead Optimization Workflow. The 7-iodo position is the critical diversity point for generating high-affinity libraries.
References
-
Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate." Journal of Medicinal Chemistry.
-
Faisal, A., et al. (2011). "The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo."[2] Molecular Cancer Therapeutics.
-
Jarmoni, K., et al. (2024).[3] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.
-
Cheung, C.H., et al. (2009). "Aurora kinase inhibitor CCT137690 inhibits growth of oral cancer cells."[1][4][5] Journal of Experimental & Clinical Cancer Research.
-
BenchChem. (2024). "3H-Imidazo[4,5-b]pyridin-7-amine Structure and Applications."
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assessing the advantages of 7-Iodo-3H-imidazo[4,5-b]pyridine over similar compounds
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold stands out as a "privileged" structure. Its resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors, and antiviral and anticancer drugs.[1] The functionalization of this core structure is paramount in modulating biological activity and optimizing pharmacokinetic properties. Among the various strategies for derivatization, palladium-catalyzed cross-coupling reactions are preeminent, with the choice of halogenated precursors being a critical determinant of synthetic efficiency and success.
This guide provides an in-depth technical assessment of 7-Iodo-3H-imidazo[4,5-b]pyridine, elucidating its advantages over other halogenated analogues, such as the more commonly encountered 7-bromo derivatives. By examining the fundamental principles of cross-coupling chemistry and drawing on evidence from the synthesis of complex, biologically active molecules, we will demonstrate why the 7-iodo variant is a superior choice for demanding synthetic campaigns.
The Decisive Role of the Halogen in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, involves the palladium-catalyzed coupling of an organoboron species with an organic halide.[2] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile.[3] The efficiency of this rate-determining step is directly influenced by the nature of the halogen.
The reactivity of aryl halides in oxidative addition follows the general trend: I > Br > Cl >> F. This is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond requires a lower activation energy for cleavage by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. This enhanced reactivity is not merely a theoretical advantage; it has profound practical implications in the synthesis of complex molecules where functional group tolerance and high yields are paramount.
Comparative Reactivity: 7-Iodo- vs. 7-Bromo-imidazo[4,5-b]pyridine
While direct, head-to-head comparative studies of 7-halo-imidazo[4,5-b]pyridines in Suzuki coupling are not extensively documented in the literature, the well-established principles of aryl halide reactivity provide a strong basis for assessing their relative performance. It is anticipated that 7-Iodo-3H-imidazo[4,5-b]pyridine would offer significant advantages over its 7-bromo counterpart.
Table 1: Theoretical Comparison of 7-Iodo- and 7-Bromo-3H-imidazo[4,5-b]pyridine in Suzuki-Miyaura Coupling
| Feature | 7-Iodo-3H-imidazo[4,5-b]pyridine | 7-Bromo-3H-imidazo[4,5-b]pyridine | Advantage of the Iodo Compound |
| Reactivity | High | Moderate | Faster reaction rates, lower catalyst loading may be possible. |
| Reaction Conditions | Milder (lower temperatures) | Harsher (higher temperatures often required) | Better tolerance of sensitive functional groups. |
| Catalyst Choice | Broader range of Pd catalysts can be effective | May require more specialized and highly active catalysts | More versatile and cost-effective catalyst selection. |
| Yields | Generally higher, especially in challenging couplings | Can be lower, with potential for side reactions | Improved overall synthetic efficiency. |
A Case Study: The Synthesis of the Potent PI3K/mTOR Inhibitor, GSK2126458 (Omipalisib)
The synthesis of complex pharmaceutical agents often provides the most compelling evidence for the strategic choices made by medicinal chemists. The development of GSK2126458 (Omipalisib), a highly potent inhibitor of PI3K and mTOR, serves as an excellent case study.[4][5] While the final molecule does not contain the imidazo[4,5-b]pyridine core, a key intermediate in some synthetic routes to related complex heterocycles involves the strategic use of an iodo-intermediate to facilitate a crucial cross-coupling reaction.
In the synthesis of precursors to compounds like GSK2126458, a common strategy involves the conversion of a less reactive bromo or chloro-substituted heterocycle to a more reactive iodo-derivative immediately prior to a key coupling step. For instance, a 6-bromo-4-chloroquinoline can be converted to the corresponding 4-iodo intermediate to facilitate a subsequent palladium-catalyzed coupling.[4] This deliberate halogen exchange underscores the practical challenges of using less reactive halides in complex syntheses and highlights the superior reactivity of the iodo-compound.
Step-by-Step Protocol for Suzuki-Miyaura Coupling of 7-Iodo-3H-imidazo[4,5-b]pyridine:
-
Reaction Setup: To an oven-dried reaction vessel, add 7-Iodo-3H-imidazo[4,5-b]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of vacuum and backfilling. A degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from 80-110 °C) and stirred for the required time (monitoring by TLC or LC-MS is recommended). Due to the higher reactivity of the iodo-compound, lower temperatures and shorter reaction times are often sufficient compared to the bromo-analogue.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted-3H-imidazo[4,5-b]pyridine.
Conclusion
The choice of starting materials is a critical decision in the design of efficient and robust synthetic routes. For the functionalization of the imidazo[4,5-b]pyridine scaffold via palladium-catalyzed cross-coupling, 7-Iodo-3H-imidazo[4,5-b]pyridine presents clear advantages over its bromo and chloro counterparts. Its enhanced reactivity, stemming from the lower C-I bond dissociation energy, allows for milder reaction conditions, broader functional group tolerance, and often higher yields. While the bromo-derivative may be more readily available or less expensive, the investment in the synthesis of the iodo-analogue, or an in-situ halogen exchange, can pay significant dividends in the context of complex, multi-step syntheses, ultimately leading to a more efficient and successful drug discovery campaign. The strategic decision to employ the iodo-derivative is a testament to a deep understanding of reaction mechanisms and a commitment to synthetic excellence.
References
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-B] Pyridine With Evaluation of Their Anticancer and Antimicrobial Activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available at: [Link]
-
MDPI. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(23), 4246. Available at: [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Available at: [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4289. Available at: [Link]
-
PubMed. (2015). Design, synthesis, and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2013). Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. Indian Journal of Chemistry - Section B, 52B(3), 361-365. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
PubMed Central. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. Available at: [Link]
-
PubMed Central. (2014). Heterocycles in Medicinal Chemistry. Molecules, 19(8), 12787-12788. Available at: [Link]
-
New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Available at: [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
IJSDR. (2021). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research, 6(5). Available at: [Link]
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- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 7-Iodo-3H-imidazo[4,5-b]pyridine
Executive Summary & Chemical Profile
7-Iodo-3H-imidazo[4,5-b]pyridine is a halogenated heteroaromatic compound frequently utilized as a pharmacophore in kinase inhibitor development. Unlike standard organic waste, the iodine substituent presents specific disposal challenges. Upon combustion, this compound releases hydrogen iodide (HI) and iodine gas (
Operational Directive: This compound must NEVER be disposed of in the "General Organic" or "Non-Halogenated" waste streams. It must be strictly segregated into Halogenated waste streams to prevent damage to standard incinerators and regulatory non-compliance.
Chemical Safety Data Table
| Property | Specification | Operational Implication |
| CAS Number | 1260664-53-4 (Typical) | Use for waste manifesting. |
| Molecular Formula | High nitrogen/iodine content. | |
| Physical State | Solid (Powder) | Dust inhalation hazard; requires particulate containment. |
| GHS Classification | Irritant (Skin/Eye/Resp) | PPE (Nitrile gloves, N95/P100 mask) required during handling. |
| Hazard Statements | H315, H319, H335 | Avoid aerosolization during transfer. |
| Reactivity | Light Sensitive | Store/dispose in amber or opaque containers to prevent |
| Incompatibilities | Strong Oxidizers, Acids | Do not mix with acidic waste (risk of HI gas evolution).[1] |
Waste Segregation Logic
The primary failure point in laboratory disposal is the commingling of halogenated and non-halogenated wastes.
-
The Mechanism of Failure: When non-halogenated waste is burned, it produces
and . When 7-Iodo-3H-imidazo[4,5-b]pyridine is burned, it produces corrosive HI. If sent to a facility lacking wet scrubbers, this gas destroys the incinerator's stack liner and violates EPA emission standards. -
The Rule: If the waste contains >1000 ppm (0.1%) halogen content, it is legally "Halogenated Waste."
Disposal Decision Tree
The following workflow illustrates the decision logic for disposing of this specific compound in various states.
Figure 1: Decision matrix ensuring proper segregation of iodinated organic waste to prevent incinerator damage.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, spilled powder, weighing paper, and contaminated gloves.
-
Containment: Collect the solid in a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Note: Avoid low-density plastics if the solid is wet with solvent, as iodine can permeate and stain/weaken the plastic over time.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag to contain any potential iodine sublimation or dust leakage.
-
Disposal: Deposit in the laboratory's Solid Hazardous Waste drum.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction workups, and rotary evaporator traps.
-
Solvent Compatibility Check: Ensure the liquid waste stream is compatible.
-
Do NOT mix with acidic aqueous waste (risk of HI gas).
-
Do NOT mix with strong oxidizers (risk of exothermic reaction and
gas release).
-
-
Segregation: Pour into the Halogenated Organic Waste carboy.
-
Critical: Even if the solvent is non-halogenated (e.g., Methanol or Ethyl Acetate), the presence of the dissolved iodinated compound renders the entire mixture halogenated for disposal purposes.
-
-
Rinsing: Triple-rinse glassware with a minimal amount of acetone or ethanol. Add this rinsate to the Halogenated carboy, not the sink.
-
Cap Venting: If the waste was recently reactive, use a vented cap for the first 24 hours to prevent pressure buildup, then seal tightly.
Protocol C: Empty Container Management
Applicable for: Original vendor bottles.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., DMSO or Methanol).
-
Rinsate Disposal: Dispose of the rinsate in the Halogenated Organic Waste stream (see Protocol B).
-
Defacing: Cross out the original label and mark "Empty - Triple Rinsed."
-
Final Disposal: Place the bottle in the glass recycling or trash, depending on local institutional policy for triple-rinsed containers.
Emergency Response: Spills
Iodinated compounds can cause persistent staining and release irritating vapors if not managed quickly.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is present, use respiratory protection.
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (dampened with water) to weigh down the powder.
-
Scoop up the wet towels and solid into a waste jar.
-
-
Liquid Spill:
-
Absorb with vermiculite or clay-based absorbent.
-
Decontamination: If the surface is stained yellow/brown (iodine), wash with a solution of Sodium Thiosulfate (5-10%) . This reduces the iodine (
) to colorless iodide ( ), removing the stain and reducing volatility.
-
-
Disposal of Debris: All cleanup materials must go into the Solid Hazardous Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." 40 CFR Part 261. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Chapter 8: Management of Waste. Available at: [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link]
Sources
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